Cilnidipine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H28N2O7 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
5-O-[(E)-3-phenylprop-2-enyl] 3-O-[2-(trideuteriomethoxy)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+/i3D3 |
InChI Key |
KJEBULYHNRNJTE-DIKLGUCUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Isotopic Labeling of Cilnidipine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Cilnidipine (B1669028), with a specific focus on a proposed method for its isotopic labeling to produce Cilnidipine-d3. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction to Cilnidipine
Cilnidipine is a fourth-generation dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1][2] Its unique mechanism of action involves the blockage of both L-type and N-type voltage-gated calcium channels.[3][4][5][6] The inhibition of L-type calcium channels in vascular smooth muscle leads to vasodilation and a reduction in blood pressure, a characteristic shared with other dihydropyridine calcium channel blockers.[4][5][6] Uniquely, Cilnidipine also blocks N-type calcium channels located on sympathetic nerve terminals, which suppresses the release of norepinephrine.[1][4] This dual action not only effectively lowers blood pressure but also mitigates the reflex tachycardia often associated with other vasodilators.[6]
Isotopically labeled compounds, such as this compound, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature that allows for the precise quantification of the drug and its metabolites in biological matrices using mass spectrometry, without altering the fundamental pharmacological properties of the molecule.
Synthesis of Cilnidipine
The synthesis of Cilnidipine is typically achieved through the Hantzsch pyridine (B92270) synthesis, a well-established method for the preparation of dihydropyridine derivatives.[7][8][9] This multi-component reaction involves the condensation of an aldehyde (m-nitrobenzaldehyde), a β-ketoester (2-methoxyethyl acetoacetate), and an enamine (cinnamyl 3-aminocrotonate).[7][8][9][10][11]
Several variations of this synthesis have been reported, primarily differing in the choice of catalysts and reaction conditions. Common catalysts include inorganic acids like concentrated hydrochloric acid or Lewis acids such as aluminum isobutoxide.[10][11] Solvents typically employed are alcohols like ethanol (B145695) or isobutanol.[4][10]
Proposed Synthesis of this compound
Currently, there is no publicly available, detailed experimental protocol specifically for the synthesis of this compound. However, based on the established synthesis of Cilnidipine and general methods for isotopic labeling, a plausible and efficient synthetic route can be proposed. This proposed synthesis introduces the deuterium label via a deuterated starting material, ensuring high isotopic incorporation in the final product.
The recommended approach involves the use of 2-methoxyethanol-d3 as a precursor to introduce the three deuterium atoms onto the methoxy (B1213986) group of the 2-methoxyethyl ester side chain of Cilnidipine.
Proposed Synthetic Scheme
The proposed three-step synthesis of this compound is outlined below:
Step 1: Synthesis of 2-Methoxyethyl-d3 Acetoacetate (B1235776)
Step 2: Synthesis of Cinnamyl 3-Aminocrotonate
Step 3: Hantzsch Condensation to Yield this compound
Experimental Protocols (Proposed)
The following are proposed, detailed experimental protocols for the synthesis of this compound, derived from established methods for the synthesis of unlabeled Cilnidipine.
Synthesis of 2-Methoxyethyl-d3 Acetoacetate
-
To a stirred solution of 2-methoxyethanol-d3 (1.0 eq) in a suitable aprotic solvent (e.g., toluene), slowly add diketene (1.05 eq) at a temperature maintained between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure to yield crude 2-methoxyethyl-d3 acetoacetate, which can be used in the next step without further purification.
Synthesis of Cinnamyl 3-Aminocrotonate
-
Prepare cinnamyl acetoacetate by reacting cinnamyl alcohol with diketene.
-
Dissolve cinnamyl acetoacetate (1.0 eq) in an alcoholic solvent such as ethanol.
-
Bubble ammonia gas through the solution at 0-5 °C until the starting material is consumed (monitored by TLC).
-
Alternatively, aqueous ammonia can be used.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure cinnamyl 3-aminocrotonate.
Synthesis of this compound
-
In a round-bottom flask, combine 2-methoxyethyl-d3 acetoacetate (1.0 eq), cinnamyl 3-aminocrotonate (1.0 eq), and m-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as isopropanol (B130326) or ethanol.[12]
-
Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl or piperidine/acetic acid).
-
Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product with high purity.
Data Presentation
The following tables summarize the expected materials and the anticipated analytical data for the synthesis of this compound.
Table 1: Key Starting Materials and Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Methoxyethanol-d3 | C3H5D3O2 | 79.11 | Deuterated Precursor |
| Diketene | C4H4O2 | 84.07 | Acetoacetylating Agent |
| Cinnamyl Alcohol | C9H10O | 134.18 | Starting Material |
| Ammonia | NH3 | 17.03 | Aminating Agent |
| m-Nitrobenzaldehyde | C7H5NO3 | 151.12 | Aldehyde Component |
| Isopropanol | C3H8O | 60.10 | Solvent |
| Hydrochloric Acid | HCl | 36.46 | Catalyst |
Table 2: Expected Product Characterization Data
| Analysis | Expected Result |
| Appearance | Pale yellow crystalline solid |
| Molecular Formula | C27H25D3N2O7 |
| Molecular Weight | 495.54 g/mol |
| Melting Point | Approx. 109 °C (similar to unlabeled Cilnidipine) |
| ¹H NMR | Spectrum consistent with Cilnidipine structure, with the absence of the methoxy proton signal at ~3.5 ppm and a slightly modified integration of the adjacent methylene (B1212753) protons. |
| ¹³C NMR | Spectrum consistent with Cilnidipine structure, with the deuterated methoxy carbon signal appearing as a multiplet due to C-D coupling. |
| Mass Spectrometry (HRMS) | [M+H]⁺ calculated for C27H26D3N2O7⁺: 496.2165; found: within experimental error. |
| Isotopic Purity | >98% D3 incorporation, determined by mass spectrometry. |
| Chemical Purity (HPLC) | >99% |
Visualization of Workflow and Signaling Pathway
Experimental Workflow for this compound Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Signaling Pathway of Cilnidipine's Dual Calcium Channel Blockade
Caption: Dual blockade of L-type and N-type calcium channels by Cilnidipine.
Conclusion
This technical guide outlines a robust and scientifically sound proposed pathway for the synthesis of this compound, a valuable tool for modern drug development research. While a specific published protocol for this isotopically labeled compound is not available, the presented methodology, based on the well-established Hantzsch synthesis of the parent drug and logical incorporation of a deuterated starting material, provides a clear and actionable framework for its preparation. The provided diagrams visually summarize the synthetic workflow and the compound's mechanism of action, offering a comprehensive resource for researchers and scientists in the pharmaceutical field. The successful synthesis and characterization of this compound will undoubtedly facilitate more precise and informative DMPK studies, ultimately contributing to a deeper understanding of its clinical pharmacology.
References
- 1. Improved synthesis of cilnidipine [chinjmap.com]
- 2. CN102525984A - Cinildipine controlled release preparation and preparation method thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN104557679A - Synthesis method of cilnidipine - Google Patents [patents.google.com]
- 5. CN111072552A - Preparation method of cilnidipine - Google Patents [patents.google.com]
- 6. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of novel degradation products in cilnidipine by LC-QTOF-MS/MS, LCMSn, 2D-NMR and FTIR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 10. CN105384682A - Cilnidipine preparation method - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. CN101602709A - The preparation method of cilnidipine used as dihydropyridine calcium antagonist - Google Patents [patents.google.com]
The Role of Cilnidipine-d3 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Cilnidipine-d3 as an internal standard in bioanalytical assays. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the principles behind using a deuterated analog for quantitative analysis, supported by detailed experimental protocols and data.
Introduction: The Gold Standard of Internal Standards
In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is critical to ensure the accuracy and precision of the method. The IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation, injection, and analysis. Among the different types of internal standards, stable isotope-labeled (SIL) internal standards are widely considered the "gold standard."
This compound is a SIL derivative of cilnidipine (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker. By replacing three hydrogen atoms with deuterium, this compound has a higher molecular weight than cilnidipine but retains nearly identical physicochemical properties. This characteristic allows it to co-elute with the analyte and experience similar ionization and matrix effects, making it an ideal internal standard for the accurate quantification of cilnidipine in biological matrices.
Pharmacological Mechanism of Action of Cilnidipine
Cilnidipine exerts its antihypertensive effects through a dual-blocking action on L-type and N-type voltage-gated calcium channels.
-
L-type Calcium Channel Blockade: Like other dihydropyridine calcium channel blockers, cilnidipine inhibits the influx of calcium ions into vascular smooth muscle cells by blocking L-type calcium channels. This leads to vasodilation and a subsequent reduction in blood pressure.
-
N-type Calcium Channel Blockade: Uniquely, cilnidipine also blocks N-type calcium channels located on sympathetic nerve terminals. This action inhibits the release of norepinephrine, leading to a decrease in sympathetic nervous system activity and heart rate. This dual mechanism not only effectively lowers blood pressure but also provides organ protection, particularly for the kidneys and heart.
Diagram 1: Pharmacological Mechanism of Action of Cilnidipine.
This compound as an Internal Standard: Core Principles
The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. Its mechanism of action in an analytical sense is to mimic the behavior of the unlabeled analyte (cilnidipine) throughout the entire bioanalytical process.
-
Co-elution: Due to its nearly identical chemical structure, this compound exhibits the same chromatographic retention time as cilnidipine. This ensures that both compounds are subjected to the same matrix effects at the point of elution into the mass spectrometer.
-
Similar Ionization Efficiency: Cilnidipine and this compound have the same proton affinity and, therefore, ionize with the same efficiency in the mass spectrometer source.
-
Mass Differentiation: The 3-dalton mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
By calculating the ratio of the analyte peak area to the internal standard peak area, any variations in sample recovery during extraction, injection volume, or ionization efficiency are normalized, leading to a more accurate and precise measurement of the analyte concentration.
Quantitative Data and Method Parameters
While no studies have been published explicitly detailing a validated method using this compound, we can infer the likely mass spectrometric parameters based on existing methods for cilnidipine and the principles of stable isotope labeling. The following tables summarize typical parameters for an LC-MS/MS method for cilnidipine quantification.
Table 1: Mass Spectrometry Parameters
| Parameter | Cilnidipine | This compound (Predicted) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 493.2 | m/z 496.2 |
| Product Ion (Q3) | m/z 308.1 | m/z 311.1 |
| MRM Transition | 493.2 -> 308.1 | 496.2 -> 311.1 |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | 15 | 15 |
| Declustering Potential (V) | 80 | 80 |
Note: The MRM transition for this compound is predicted based on the fragmentation pattern of Cilnidipine and a +3 Da mass shift.
Table 2: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 20% B to 95% B over 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 3: Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | S/N > 10 | 0.1 ng/mL |
| Accuracy | 85-115% (80-120% for LLOQ) | Within ±10% |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | < 10% |
Experimental Protocols
The following are detailed methodologies for a typical bioanalytical workflow for the quantification of cilnidipine in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibrator, or quality control.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly.
-
Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: To a 2 mL microcentrifuge tube, add 200 µL of human plasma sample, calibrator, or quality control.
-
Internal Standard Spiking: Add 50 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortexing: Vortex the samples for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Transfer the upper organic layer (approximately 900 µL) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Diagram 2: General Bioanalytical Workflow using this compound.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of cilnidipine. Its mechanism of action is to precisely track the analyte through the analytical process, thereby correcting for procedural variability and matrix effects. This results in a highly accurate, precise, and robust method suitable for pharmacokinetic studies and clinical drug monitoring. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of modern bioanalytical chemistry and is highly recommended for regulatory submissions.
Navigating the Stability Landscape of Cilnidipine-d3: A Technical Guide
An In-depth Examination of the Physical and Chemical Stability of Deuterated Cilnidipine for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the physical and chemical stability of Cilnidipine-d3, a deuterated analogue of the fourth-generation calcium channel blocker, Cilnidipine. While specific stability data for this compound is limited in publicly available literature, this document extrapolates from the extensive stability studies conducted on Cilnidipine to provide a robust framework for its handling, storage, and formulation. The insights provided are crucial for ensuring the integrity, safety, and efficacy of this compound in research and development settings.
Introduction to this compound
Cilnidipine is a dihydropyridine (B1217469) calcium channel blocker that uniquely inhibits both L-type and N-type voltage-dependent calcium channels. This dual action contributes to its antihypertensive effects and potential for organ protection. This compound is a stable isotope-labeled version of Cilnidipine, where three hydrogen atoms have been replaced by deuterium. Such deuterated compounds are invaluable tools in pharmacokinetic studies, serving as internal standards for bioanalytical assays due to their distinct mass. The physical and chemical stability of this compound is a critical parameter that directly impacts its utility and the reliability of experimental results.
Based on supplier recommendations, this compound should be stored in tightly closed containers, protected from light and moisture.[1] Temperature-sensitive handling, such as cold storage (e.g., 2–8°C or -20°C), may be required to ensure long-term stability.[1]
Forced Degradation and Chemical Stability
Hydrolytic Stability
Cilnidipine has been shown to be susceptible to degradation under both acidic and basic conditions.[2][3]
-
Acidic Conditions: Under acidic hydrolysis, Cilnidipine undergoes degradation, leading to the formation of at least one major degradation product (DP-4).[2]
-
Basic Conditions: The drug is particularly unstable in alkaline environments, resulting in the formation of multiple degradation products (DP-1, DP-2, and DP-3).[2] One study identified four major degradants under basic conditions.[4][5]
-
Neutral Conditions: The stability in neutral aqueous solutions is comparatively higher than in acidic or basic media.
Oxidative Stability
Studies on Cilnidipine have demonstrated its stability under oxidative stress. Exposure to oxidizing agents like hydrogen peroxide did not result in significant degradation.[2][4][5]
Thermal Stability
Cilnidipine is generally considered to be stable under thermal stress.[2][3] However, as with any pharmaceutical compound, prolonged exposure to high temperatures should be avoided to prevent any potential degradation.
Photostability
A critical factor in the stability of Cilnidipine is its sensitivity to light.[6] Exposure to light, particularly UV radiation, can lead to photodegradation.
-
The primary photodegradation product of Cilnidipine powder exposed to daylight is its (Z)-isomer.[7]
-
When exposed to daylight in an ethanolic solution, a different major impurity containing a piperidine (B6355638) ring is formed.[7]
-
Due to its photosensitivity, it is imperative that this compound be stored in dark or light-resistant containers.[6]
The following table summarizes the expected stability of this compound based on studies of Cilnidipine.
| Stress Condition | Stability Profile of Cilnidipine | Expected Stability Profile of this compound | Key Degradation Products (based on Cilnidipine) |
| Acidic Hydrolysis | Unstable[2][3] | Expected to be unstable | DP-4[2] |
| Basic Hydrolysis | Highly Unstable[2][4][5] | Expected to be highly unstable | DP-1, DP-2, DP-3[2] |
| Oxidative Stress | Stable[2][4][5] | Expected to be stable | - |
| Thermal Stress | Stable[2][3] | Expected to be stable | - |
| Photolytic Stress | Unstable[6] | Expected to be unstable | (Z)-isomer, Piperidine ring-containing impurity[7] |
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments that can be adapted to assess the stability of this compound, based on established protocols for Cilnidipine.
Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and reflux for a specified period (e.g., 2 hours at 60°C).[3] Neutralize the solution with 0.1 N NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and reflux for a specified period (e.g., 2 hours at 60°C).[3] Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 10%) and reflux for a specified period (e.g., 1 hour at 60°C).[3]
-
Thermal Degradation: Reflux the stock solution for a specified period (e.g., 4 hours at 60°C).[3]
-
Photolytic Degradation: Expose the stock solution to UV radiation (e.g., in a UV chamber) for a specified period (e.g., 24 hours).[3]
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.
Stability-Indicating HPLC Method
Objective: To develop and validate a chromatographic method capable of separating this compound from its degradation products.
Example Chromatographic Conditions (adapted from Cilnidipine studies):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or a buffer solution (e.g., acetonitrile/H2O at a ratio of 75:25, v/v).[7]
Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Degradation Pathways
The degradation of Cilnidipine primarily occurs through hydrolysis and photolysis. The following diagrams illustrate the expected degradation pathways for this compound, based on the known degradation of Cilnidipine.
Caption: Hydrolytic degradation pathways of this compound.
References
- 1. clinivex.com [clinivex.com]
- 2. Forced degradation profiling of Cilnidipine: A multi-technique characterization using UHPLC–MS, HRMS, Prep-HPLC and NMR | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [PDF] ISOLATION AND CHARACTERISATION OF FORCED DEGRADATION PRODUCTS OF A CALCIUM CHANNEL BLOCKER BY LC/MS TECHNIQUE | Semantic Scholar [semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Certificate of Analysis and Purity Assessment of Cilnidipine-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for Cilnidipine-d3 and the analytical methodologies employed for its purity assessment. This compound, a deuterium-labeled version of the L-type and N-type calcium channel blocker Cilnidipine (B1669028), is a critical tool in pharmacokinetic and metabolic studies. Ensuring its purity and identity is paramount for the integrity of research and development activities.
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document that confirms that a product meets its predetermined specifications. For a reference standard like this compound, the CoA provides a detailed summary of its identity, purity, and other critical physical and chemical properties.
Key Components of a this compound CoA
The following tables summarize the typical quantitative data presented in a CoA for this compound.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound |
| Catalog Number | RCLS2L122933[1] |
| CAS Number | 2714484-05-4[2] |
| Molecular Formula | C₂₇H₂₅D₃N₂O₇[2] |
| Molecular Weight | 495.54 g/mol [2] |
| Chemical Name | 5-O-[(E)-3-phenylprop-2-enyl] 3-O-[2-(trideuteriomethoxy)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1] |
Table 2: Physicochemical Properties
| Parameter | Specification |
| Appearance | Off-white to light yellow solid[3] |
| Solubility | Soluble in DMSO (e.g., 70 mg/mL for Cilnidipine)[4] |
| Storage Conditions | Store at 4°C, protected from light. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3] |
Table 3: Analytical Data for Identity and Purity
| Analytical Test | Method | Result | Specification |
| Identity | ¹H-NMR | Consistent with structure | Conforms to structure |
| Identity | Mass Spectrometry (MS) | Consistent with structure | Conforms to structure |
| Purity | HPLC (UV, 240 nm) | >99.5% | ≥98% |
| Purity (LCMS) | LCMS | 99.72%[3] | ≥98% |
| Residual Solvents | GC-HS | Complies with ICH Q3C | As per ICH guidelines |
| Water Content | Karl Fischer Titration | <0.5% | ≤1.0% |
| Assay | HPLC | 98.0% - 102.0% | As specified |
Experimental Protocols for Purity Assessment
The purity of this compound is typically determined using a combination of chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative analysis.[5][6][7]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to separate, identify, and quantify each component in a mixture.
2.1.1. Chromatographic Conditions
-
Column: Xttera RP18 (100 x 4.6 mm, 3.5 µm) or equivalent C18 column.[8]
-
Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a 30:70 (v/v) mixture of 10 mM phosphate (B84403) buffer (pH 2.6) and acetonitrile.[8]
-
Column Temperature: 25°C.[7]
-
Injection Volume: 20 µL.[8]
2.1.2. Standard and Sample Preparation
-
Standard Solution: A known concentration of this compound reference standard is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Sample Solution: The this compound sample to be tested is dissolved in the same solvent as the standard to a similar concentration.
2.1.3. Data Analysis
The purity is calculated by comparing the peak area of the main component (this compound) to the total area of all peaks in the chromatogram, often expressed as a percentage.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly useful for identifying and characterizing impurities.[5]
2.2.1. Chromatographic Conditions
The HPLC conditions are often similar to those used for purity determination.
2.2.2. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI), often in positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or a triple quadrupole mass spectrometer can be used for accurate mass measurements and structural elucidation of impurities.[5]
2.2.3. Data Analysis
The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are used to identify known and unknown impurities by comparing them to reference standards or by interpreting the fragmentation data.
Stability and Degradation
Cilnidipine is known to be sensitive to light.[9] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are crucial to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[8] The primary degradation product upon exposure to light is the Z-isomer of Cilnidipine.[9] Therefore, it is essential to store this compound protected from light.[1][9]
Visualizing the Workflow and Data Relationships
The following diagrams illustrate the logical flow of a Certificate of Analysis and the experimental workflow for purity assessment.
Caption: Logical structure of a Certificate of Analysis.
References
- 1. clinivex.com [clinivex.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. ejpps.online [ejpps.online]
- 6. A review on analytical methods of cilnidipine and its combinations [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 9. Stability of cilnidipine in light | Semantic Scholar [semanticscholar.org]
Deuterated Cilnidipine: A Technical Guide for Pharmacokinetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilnidipine (B1669028) is a fourth-generation dihydropyridine (B1217469) calcium channel blocker notable for its dual-action mechanism, inhibiting both L-type and N-type voltage-gated calcium channels.[1] This dual blockade not only contributes to its antihypertensive effects through vasodilation but also suppresses sympathetic nervous system activity, offering potential advantages in managing cardiovascular diseases.[1][2] However, cilnidipine exhibits low oral bioavailability (approximately 13%) and is subject to extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3]
Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), is a strategy employed in drug discovery to improve the pharmacokinetic properties of drug candidates. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect.[4][5] By strategically deuterating cilnidipine at sites of metabolic vulnerability, it is hypothesized that its metabolic degradation can be attenuated, leading to improved bioavailability, a longer half-life, and potentially a more favorable dosing regimen.
This technical guide provides a comprehensive overview of deuterated cilnidipine for pharmacokinetic research. It covers a proposed synthesis route, analytical methodologies, anticipated pharmacokinetic profile, and detailed experimental protocols.
Synthesis and Characterization of Deuterated Cilnidipine
While specific literature on the synthesis of deuterated cilnidipine is not currently available, a plausible synthetic route can be devised by adapting established methods for cilnidipine synthesis and incorporating deuterated starting materials.[6][7]
Proposed Synthesis of d-Cilnidipine
A potential route for the synthesis of deuterated cilnidipine could involve the Hantzsch pyridine (B92270) synthesis. One possible approach is the condensation of a deuterated 2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester with 2-aminocrotonic acid 2-methoxyethyl ester. For instance, deuteration at the methoxyethyl group could be a primary target to investigate its impact on metabolism.
Example: Synthesis of Methoxy-d3-Cilnidipine
A proposed synthesis could start from commercially available deuterated 2-methoxy-d3-ethanol.
-
Step 1: Synthesis of 2-methoxy-d3-ethyl acetoacetate (B1235776). Reaction of diketene (B1670635) with 2-methoxy-d3-ethanol.
-
Step 2: Synthesis of 2-methoxy-d3-ethyl 3-aminocrotonate. Amination of 2-methoxy-d3-ethyl acetoacetate with ammonia.
-
Step 3: Synthesis of cinnamyl 2-(3-nitrobenzylidene)acetoacetate. Knoevenagel condensation of m-nitrobenzaldehyde with cinnamyl acetoacetate.
-
Step 4: Hantzsch Condensation. Cyclocondensation of 2-methoxy-d3-ethyl 3-aminocrotonate with cinnamyl 2-(3-nitrobenzylidene)acetoacetate to yield methoxy-d3-cilnidipine.
Purification and Characterization
Purification of the synthesized deuterated cilnidipine would likely follow established protocols for cilnidipine, such as recrystallization or column chromatography.
Characterization would involve:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the location of deuterium substitution. The absence of signals at specific positions in the ¹H NMR spectrum would indicate successful deuteration.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[8]
Analytical Methods for Pharmacokinetic Studies
The quantification of deuterated cilnidipine in biological matrices (e.g., plasma, urine) is crucial for pharmacokinetic analysis. Methods developed for non-deuterated cilnidipine can be readily adapted.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical studies due to its high sensitivity and selectivity.
Table 1: Proposed LC-MS/MS Parameters for Deuterated Cilnidipine Analysis
| Parameter | Recommended Condition |
| Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ of deuterated cilnidipine |
| Product Ion (Q3) | Specific fragment ion of deuterated cilnidipine |
| Internal Standard | Non-deuterated cilnidipine or another suitable analogue |
Anticipated Pharmacokinetic Profile of Deuterated Cilnidipine
Based on the known metabolism of cilnidipine via CYP3A4 and the principles of the kinetic isotope effect, the following changes in the pharmacokinetic profile of deuterated cilnidipine are anticipated compared to its non-deuterated counterpart.
Table 2: Hypothetical Comparative Pharmacokinetic Parameters of Cilnidipine and Deuterated Cilnidipine in Humans (Oral Administration)
| Parameter | Cilnidipine (Reported Values) | Deuterated Cilnidipine (Anticipated) | Rationale for Anticipated Change |
| Cmax (ng/mL) | 14.6 ± 5.0[9] | Higher | Reduced first-pass metabolism leading to higher peak plasma concentration. |
| Tmax (h) | 4 ± 1.1[9] | Similar or slightly delayed | Rate of absorption is unlikely to be significantly affected by deuteration. |
| AUC₀-∞ (ng·h/mL) | 82.2 ± 35.8[9] | Significantly higher | Reduced metabolic clearance leads to greater overall drug exposure. |
| t½ (h) | 11.3 ± 5.8[9] | Longer | Slower rate of metabolism results in a longer elimination half-life. |
| Oral Bioavailability (%) | ~13[2] | Higher | Decreased first-pass metabolism is expected to increase bioavailability. |
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of deuterated cilnidipine in liver microsomes and compare it to non-deuterated cilnidipine.
Methodology:
-
Incubation: Incubate deuterated cilnidipine and non-deuterated cilnidipine separately with human liver microsomes (or rat liver microsomes) in the presence of an NADPH-generating system.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of deuterated cilnidipine in a preclinical model.
Methodology:
-
Animal Model: Use male Sprague-Dawley or Wistar rats.
-
Dosing: Administer a single oral dose of deuterated cilnidipine suspension. A parallel group will receive non-deuterated cilnidipine for comparison.
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the plasma concentrations of deuterated cilnidipine using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.
Visualizations
Signaling Pathway of Cilnidipine
References
- 1. The fourth-generation Calcium channel blocker: Cilnidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilnidipine | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Cilnidipine | Semantic Scholar [semanticscholar.org]
- 7. CN105384682A - Cilnidipine preparation method - Google Patents [patents.google.com]
- 8. omicsonline.org [omicsonline.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Sourcing and Utilizing Cilnidipine-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the procurement and application of Cilnidipine-d3 for research purposes. This compound, a deuterated analog of the dual L/N-type calcium channel blocker Cilnidipine, serves as a valuable tool in pharmacokinetic and metabolic studies. This document outlines key suppliers, experimental protocols, and the underlying signaling pathways to facilitate its effective use in a laboratory setting.
Sourcing this compound: A Comparative Supplier Overview
The acquisition of high-purity, reliable this compound is critical for the integrity of research data. Below is a summary of key suppliers offering this compound for research use only. It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from any supplier to verify the identity, purity, and stability of the compound.
| Supplier | Product Name | Catalog Number | Purity | Notes |
| Clinivex | This compound | RCLS2L122933 | Not explicitly stated; CoA required | States products are for laboratory and research use only.[1] |
| MedchemExpress | This compound | HY-W747682 | Not explicitly stated; CoA required | Deuterium labeled Cilnidipine. For research use only.[2] |
| Santa Cruz Biotechnology | Cilnidipine | sc-202613 | ≥98% | Note: This is for the non-deuterated form. Inquire for deuterated availability. For research use only.[3] |
Mechanism of Action: Dual Blockade of L- and N-type Calcium Channels
Cilnidipine exerts its physiological effects through the inhibition of two distinct types of voltage-gated calcium channels: L-type and N-type channels. This dual-action mechanism is central to its therapeutic effects and research applications.[4][5][6][7]
-
L-type Calcium Channels: Located on vascular smooth muscle cells, blockade of these channels leads to vasodilation and a subsequent reduction in blood pressure.[5][7]
-
N-type Calcium Channels: Found on sympathetic nerve terminals, their inhibition suppresses the release of norepinephrine, a neurotransmitter that contributes to vasoconstriction. This action helps to mitigate reflex tachycardia, an increase in heart rate that can occur with other vasodilators.[4][6][7]
The following diagram illustrates the signaling pathway affected by Cilnidipine.
Experimental Protocol: In Vitro Cell-Based Assay
The following protocol is a representative example of how this compound can be utilized in a cell culture experiment to investigate its effects on cellular signaling. This protocol is based on methodologies described for Cilnidipine and can be adapted for specific research questions.[8]
Objective: To determine the effect of this compound on N-type calcium channel expression in cultured murine podocytes.
Materials:
-
Conditionally immortalized mouse podocyte cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (from a verified supplier)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Angiotensin II (Ang II)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction and real-time PCR (e.g., TRIzol, cDNA synthesis kit, qPCR master mix)
-
Sterile cell culture plates, flasks, and consumables
Methodology:
-
Cell Culture:
-
Maintain mouse podocytes in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Culture cells to approximately 60% confluency before initiating the experiment.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells once with sterile PBS.
-
Culture the cells for 24 hours in serum-free RPMI 1640.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Expose the serum-starved cells to the following conditions for 24 hours:
-
Vehicle control (medium with DMSO)
-
Angiotensin II (100 nM)
-
This compound (10 µM)
-
Angiotensin II (100 nM) + this compound (10 µM)
-
-
-
RNA Extraction and Real-Time PCR:
-
After the 24-hour treatment period, wash the cells with PBS and lyse them using an appropriate reagent for RNA extraction.
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time PCR to quantify the mRNA expression of the N-type calcium channel (Cacna1b gene) and a suitable housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of the N-type calcium channel mRNA using the ΔΔCt method.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
-
Sourcing and Experimental Workflow
The following diagram outlines the logical flow from sourcing this compound to obtaining experimental results.
References
- 1. clinivex.com [clinivex.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. scbt.com [scbt.com]
- 4. The fourth-generation Calcium channel blocker: Cilnidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cilnidipine, a Dual L/N-type Ca [japi.org]
- 7. What is the mechanism of Cilnidipine? [synapse.patsnap.com]
- 8. N-type Calcium Channel Inhibition With Cilnidipine Elicits Glomerular Podocyte Protection Independent of Sympathetic Nerve Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Cilnidipine-d3: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cilnidipine-d3, a deuterated analog of the dual L/N-type calcium channel blocker, Cilnidipine. This document compiles essential chemical data, outlines its mechanism of action, and presents adapted experimental protocols for its synthesis and analysis, designed to support research and development efforts in the pharmaceutical sciences.
Core Compound Data
The following table summarizes the key quantitative information for this compound and its non-deuterated counterpart, Cilnidipine.
| Property | This compound | Cilnidipine |
| CAS Number | 2714484-05-4[1] | 132203-70-4[2][3][4][5][6] |
| Molecular Formula | C₂₇H₂₅D₃N₂O₇[1] | C₂₇H₂₈N₂O₇[2][3][5] |
| Molecular Weight | 495.54 g/mol [1] (also reported as 495.55 g/mol [7]) | 492.5 g/mol [2][3][4] (also reported as 493 g/mol [5]) |
Mechanism of Action: Dual Calcium Channel Blockade
Cilnidipine exerts its therapeutic effects through a dual-blocking action on two types of voltage-gated calcium channels: L-type (Long-lasting) and N-type (Neural). This mechanism provides a unique pharmacological profile compared to other dihydropyridine (B1217469) calcium channel blockers that primarily target L-type channels.
-
L-type Calcium Channel Blockade: Located on vascular smooth muscle cells, the inhibition of L-type calcium channels by Cilnidipine leads to vasodilation and a subsequent reduction in blood pressure.
-
N-type Calcium Channel Blockade: Found on sympathetic nerve terminals, the blockade of N-type calcium channels suppresses the release of norepinephrine, a neurotransmitter that contributes to vasoconstriction and increased heart rate. This action helps to mitigate the reflex tachycardia often associated with vasodilation.
The following diagram illustrates the signaling pathway of Cilnidipine's dual mechanism of action.
Experimental Protocols
Synthesis of this compound (Adapted from Cilnidipine Synthesis)
The synthesis of Cilnidipine typically involves a Hantzsch-type condensation reaction. For the synthesis of this compound, a deuterated starting material would be required. A plausible route involves the reaction of 2-(3-nitrobenzylidene)acetoacetic acid 2-(methoxy-d3)-ethyl ester with 3-aminocrotonic acid cinnamyl ester.
Materials:
-
2-(3-nitrobenzylidene)acetoacetic acid 2-(methoxy-d3)-ethyl ester
-
3-aminocrotonic acid cinnamyl ester
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2-(3-nitrobenzylidene)acetoacetic acid 2-(methoxy-d3)-ethyl ester and 3-aminocrotonic acid cinnamyl ester in anhydrous ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture with stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the crude product.
-
Collect the crude this compound by filtration and wash with cold ethanol.
-
Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/acetone.
Purification by High-Performance Liquid Chromatography (HPLC) (Adapted Method)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and an aqueous buffer (e.g., 10 mM phosphate (B84403) buffer, pH adjusted to 2.6 with phosphoric acid) in a ratio of approximately 70:30 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a standard stock solution of this compound in a suitable solvent such as methanol.
-
Prepare the sample for injection by dissolving an accurately weighed amount of the synthesized product in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
Purity is determined by comparing the peak area of the main component to the total area of all peaks.
Analysis by Mass Spectrometry (MS) (Adapted Method)
Instrumentation and Conditions:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode can be explored; negative ion mode has been reported for Cilnidipine.
-
Scan Type: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition (for Cilnidipine): m/z 491.2 → 122.1. A similar fragmentation pattern would be expected for this compound, with a parent ion of approximately m/z 494.2.
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it through an LC system to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.
-
For quantitative analysis, develop an MRM method based on the specific parent and daughter ions of this compound.
The following diagram outlines a general experimental workflow for the synthesis and analysis of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Cilnidipine | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. Cilnidipine (International database) [drugs.com]
- 6. CAS 132203-70-4: Cilnidipine | CymitQuimica [cymitquimica.com]
- 7. tlcstandards.com [tlcstandards.com]
Methodological & Application
Application Notes & Protocols for Cilnidipine-d3 Analysis in Urine
This document provides detailed sample preparation techniques for the quantitative analysis of Cilnidipine-d3 in human urine, primarily for use in pharmacokinetic, drug metabolism, and clinical research studies. The following protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are designed to be used with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Cilnidipine (B1669028) is a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in biological matrices like urine by correcting for matrix effects and variations during sample processing. The choice of sample preparation technique is critical for removing interferences and concentrating the analyte to achieve the required sensitivity and reproducibility. This note details two common and effective extraction methods: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of Cilnidipine using LC-MS/MS. While specific values for this compound in urine require experimental validation, these data, adapted from plasma-based assays, provide expected performance metrics.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Linearity Range | 0.1 - 20 ng/mL (r² > 0.999)[1] | 0.1 - 10 ng/mL (r² > 0.999)[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL[1][2] |
| Mean Recovery | 85 - 95% | 92.71 - 97.64%[2] |
| Intra-day Precision (RSD%) | < 10% | < 12.51%[2] |
| Inter-day Precision (RSD%) | < 12% | < 12.51%[2] |
| Matrix Effect | Minimized by cleanup | Present, corrected by IS |
Experimental Protocols
General Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS) working solution (e.g., Nimodipine, Benidipine)[1][2]
-
Human urine (drug-free)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methyl-tert-butyl ether (MTBE)[1]
-
Ammonium acetate
-
Formic acid
-
Deionized water
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Centrifuge tubes
-
Vortex mixer
-
Sample concentrator (e.g., nitrogen evaporator)
Protocol 1: Solid-Phase Extraction (SPE)
This protocol provides a robust cleanup of the urine sample, leading to high purity extracts.
3.2.1. Sample Pre-treatment
-
Allow frozen urine samples to thaw completely at room temperature.
-
Vortex the samples for 30 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 1.0 mL of supernatant, add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1.0 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.
3.2.2. SPE Cartridge Conditioning
-
Condition a C18 SPE cartridge by passing 2 mL of methanol.
-
Equilibrate the cartridge by passing 2 mL of deionized water. Do not allow the cartridge to dry.
3.2.3. Sample Loading
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
3.2.4. Washing
-
Wash the cartridge with 2 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridge with 2 mL of 20% methanol in water to remove less hydrophobic interferences.
-
Dry the cartridge under high vacuum or nitrogen for 5-10 minutes.
3.2.5. Elution
-
Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.
3.2.6. Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 70:30 Methanol:10mM Ammonium Acetate buffer)[1].
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol offers a simpler and faster extraction, suitable for high-throughput analysis.
3.3.1. Sample Pre-treatment
-
Allow frozen urine samples to thaw completely at room temperature.
-
Vortex the samples for 30 seconds.
-
To 1.0 mL of urine in a centrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 100 µL of 1 M NaOH to basify the sample.
3.3.2. Extraction
-
Add 5 mL of extraction solvent (e.g., methyl-tert-butyl ether (MTBE)) to the tube.[1]
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
3.3.3. Reconstitution
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Solid-Phase Extraction (SPE) Workflow
Caption: Workflow for Solid-Phase Extraction of this compound from urine.
Liquid-Liquid Extraction (LLE) Workflow
Caption: Workflow for Liquid-Liquid Extraction of this compound from urine.
Method Validation Considerations
It is imperative to validate the chosen sample preparation method in conjunction with the analytical endpoint (LC-MS/MS). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous urine components.
-
Linearity, LLOQ, and ULOQ: Define the accurate quantitation range.
-
Accuracy and Precision: Determine intra- and inter-day variability.
-
Recovery: Evaluate the efficiency of the extraction process.
-
Matrix Effect: Quantify the ion suppression or enhancement caused by the urine matrix.
-
Stability: Assess the stability of this compound in urine under various storage and processing conditions.
These protocols provide a solid foundation for developing a validated method for the analysis of this compound in urine. The choice between SPE and LLE will depend on the specific requirements of the study, including required sensitivity, sample throughput, and available resources.
References
- 1. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Cilnidipine and Cilnidipine-d3 in Plasma
[For Research Use Only]
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the calcium channel blocker Cilnidipine (B1669028) and its deuterated internal standard, Cilnidipine-d3. The method is optimized for high-throughput analysis in plasma samples, making it suitable for pharmacokinetic and bioequivalence studies. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization mode, with multiple reaction monitoring (MRM) ensuring high selectivity and sensitivity.
Introduction
Cilnidipine is a fourth-generation dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1][2] It uniquely blocks both L-type and N-type calcium channels, offering potential advantages in controlling blood pressure and protecting organs.[1][3] Accurate and reliable quantification of Cilnidipine in biological matrices is crucial for clinical and preclinical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method. This document provides a detailed protocol for the simultaneous analysis of Cilnidipine and this compound using LC-MS/MS.
Chromatographic and Mass Spectrometric Conditions
Optimal separation and detection of Cilnidipine and its deuterated internal standard were achieved using the following conditions. These parameters are based on a compilation of established methods for Cilnidipine analysis and are expected to provide excellent performance.[4][5]
Liquid Chromatography
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reversed-phase (e.g., 100 x 4.6 mm, 3.5 µm)[6] |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid in Water (gradient or isocratic) |
| Flow Rate | 0.8 - 1.0 mL/min[1][6][7][8][9][10] |
| Column Temperature | Ambient (approximately 25°C)[1][6] |
| Injection Volume | 10 µL |
| Run Time | < 5 minutes |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[5] |
| MRM Transitions | Cilnidipine: m/z 493.5 → 300.1[5] This compound: m/z 496.5 → 303.1 (Predicted) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Experimental Protocol
This protocol outlines the steps for sample preparation, standard solution preparation, and sample analysis.
Materials and Reagents
-
Cilnidipine reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., human, rat)
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cilnidipine and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Cilnidipine primary stock solution in 50:50 (v/v) acetonitrile/water to create calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking control plasma with the Cilnidipine working standard solutions.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Data Analysis
The concentration of Cilnidipine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Cilnidipine in the unknown samples is then interpolated from this curve.
Workflow Diagram
The following diagram illustrates the experimental workflow from sample receipt to final data analysis.
Caption: Experimental workflow for the LC-MS/MS analysis of Cilnidipine.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of Cilnidipine and its deuterated internal standard, this compound, in plasma. The simple sample preparation and fast chromatographic runtime make it well-suited for high-throughput bioanalytical applications in both research and drug development settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the stringent requirements for pharmacokinetic and bioequivalence studies.
References
- 1. omicsonline.org [omicsonline.org]
- 2. wjpls.org [wjpls.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 7. rroij.com [rroij.com]
- 8. ejpps.online [ejpps.online]
- 9. ijpsr.com [ijpsr.com]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Application of Cilnidipine-d3 in Bioequivalence Studies: A Comprehensive Guide
Introduction
Cilnidipine (B1669028) is a fourth-generation dihydropyridine-type calcium channel blocker used for the treatment of hypertension. To ensure the therapeutic interchangeability of generic formulations of cilnidipine with the innovator product, bioequivalence (BE) studies are essential. A critical component of these studies is the accurate and precise quantification of cilnidipine in biological matrices, typically human plasma. The gold standard for such bioanalysis is liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS), such as Cilnidipine-d3, is highly recommended by regulatory agencies to ensure the reliability of the bioanalytical data. A deuterated internal standard is chemically identical to the analyte, ensuring it co-elutes and experiences similar matrix effects, which allows for more accurate and precise quantification.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the bioanalytical portion of a bioequivalence study of cilnidipine.
I. Bioanalytical Method Development and Validation using this compound
A robust, sensitive, and selective LC-MS/MS method is fundamental for the determination of cilnidipine in plasma. The use of this compound as an internal standard is a key aspect of a reliable method.
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Cilnidipine Stock Solution (1 mg/mL): Accurately weigh 10 mg of cilnidipine reference standard and dissolve in 10 mL of methanol (B129727).
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Cilnidipine Working Solutions: Serially dilute the cilnidipine stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.
2. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound working solution (100 ng/mL) and vortex for 10 seconds.
-
Add 600 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis of cilnidipine using this compound as an internal standard. These conditions are based on published methods for cilnidipine, adapted for the use of a deuterated internal standard.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate in Water (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Dwell Time | 200 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 1: Optimized LC-MS/MS Conditions
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cilnidipine | 492.2 | 311.1 |
| This compound | 495.2 | 314.1 |
Note: The m/z values for this compound are hypothetical, assuming the addition of three deuterium (B1214612) atoms to a stable part of the molecule. The exact mass shift would depend on the position of deuteration.
Data Presentation
Method Validation Summary
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes the typical acceptance criteria and expected performance for a method utilizing a deuterated internal standard.
| Validation Parameter | Acceptance Criteria | Expected Performance with this compound |
| Linearity | r² ≥ 0.99 | Excellent linearity over the range of 0.1 - 50 ng/mL |
| Accuracy & Precision | Within ±15% (±20% for LLOQ) | High accuracy and precision due to effective correction of variability |
| Recovery | Consistent and reproducible | Consistent recovery for both cilnidipine and this compound |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Minimal matrix effect due to co-elution and similar ionization |
| Stability | Within ±15% of nominal concentration | Stable under various storage and handling conditions |
Table 3: Bioanalytical Method Validation Parameters and Expected Outcomes
II. Bioequivalence Study Protocol
A typical bioequivalence study for cilnidipine would be a randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study in healthy adult human subjects under fasting conditions.
Experimental Protocol
1. Study Design and Conduct
-
Subjects: A sufficient number of healthy male and/or female volunteers (typically 24-36) who have provided informed consent.
-
Treatments:
-
Test Product: Generic Cilnidipine 10 mg tablet.
-
Reference Product: Innovator Cilnidipine 10 mg tablet.
-
-
Study Periods: Two periods separated by a washout period of at least 7 days.
-
Procedure:
-
Subjects are housed overnight before dosing.
-
A single oral dose of the assigned formulation is administered with 240 mL of water after a 10-hour overnight fast.
-
Blood samples (e.g., 5 mL) are collected in heparinized tubes at pre-dose (0 hour) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma is separated by centrifugation and stored at -70°C until analysis.
-
2. Pharmacokinetic and Statistical Analysis
-
Plasma concentrations of cilnidipine are determined using the validated LC-MS/MS method with this compound as the internal standard.
-
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) are calculated for each subject for both the test and reference products.
-
An analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters.
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUC0-t, and AUC0-∞ are calculated.
-
Bioequivalence is concluded if the 90% confidence intervals for these parameters fall within the acceptance range of 80.00% to 125.00%.
Data Presentation
Hypothetical Pharmacokinetic Data
The following table presents a hypothetical summary of the pharmacokinetic parameters from a bioequivalence study.
| Pharmacokinetic Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (T/R) (%) | 90% Confidence Interval |
| Cmax (ng/mL) | 15.2 ± 4.8 | 14.8 ± 5.1 | 102.7 | 94.5% - 111.5% |
| AUC0-t (ngh/mL) | 75.6 ± 22.1 | 78.2 ± 24.5 | 96.7 | 90.1% - 103.8% |
| AUC0-∞ (ngh/mL) | 80.1 ± 23.5 | 82.5 ± 26.3 | 97.1 | 90.5% - 104.2% |
Table 4: Summary of Pharmacokinetic Parameters (Hypothetical Data)
III. Visualizations
Workflow for Bioanalytical Sample Analysis
The following diagram illustrates the workflow for the analysis of plasma samples from a cilnidipine bioequivalence study using this compound as an internal standard.
Logical Relationship for Internal Standard Selection
The decision to use a deuterated internal standard like this compound is based on its clear advantages over structural analog internal standards.
The use of this compound as an internal standard in the bioanalytical method for a cilnidipine bioequivalence study represents the current best practice. It ensures the highest level of accuracy and precision in the quantification of the drug in plasma, leading to reliable pharmacokinetic data. This reliability is crucial for the statistical assessment of bioequivalence and ultimately for ensuring that generic cilnidipine formulations are safe and effective for patient use. The protocols and data presented here provide a comprehensive framework for researchers and drug development professionals to implement this robust analytical approach.
Application Notes and Protocols for In Vitro Drug Metabolism Studies of Cilnidipine using Cilnidipine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilnidipine (B1669028) is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension. Understanding its metabolic profile is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and overall safety and efficacy. These application notes provide detailed protocols for conducting in vitro drug metabolism studies of cilnidipine, with a focus on the use of its deuterated analog, cilnidipine-d3, as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Cilnidipine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The main metabolic pathways include the dehydrogenation of the dihydropyridine ring and demethylation of the methoxyethyl group.[1][2] The major enzyme responsible for the dehydrogenation of the dihydropyridine ring is CYP3A4, with some contribution from CYP2C19.[1][2][3] These reactions lead to the formation of three main metabolites: M1 (dehydrogenated metabolite), M2 (demethylated metabolite), and M3 (dehydrogenated and demethylated metabolite).[1][2]
These notes will cover protocols for metabolic stability assessment in human liver microsomes, reaction phenotyping to identify the specific CYP isoforms involved, and the determination of enzyme kinetic parameters.
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of Cilnidipine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Cilnidipine | 493.5 | 300.2 | 25 | Positive |
| This compound (Internal Standard) | 496.5 | 303.2 | 25 | Positive |
Note: Collision energy is instrument-dependent and may require optimization.
Table 2: Metabolic Stability of Cilnidipine in Human Liver Microsomes
| Parameter | Value |
| Half-Life (t1/2, min) | To be determined experimentally |
| Intrinsic Clearance (CLint, µL/min/mg protein) | To be determined experimentally |
Table 3: Inhibition of Cilnidipine Metabolism in Human Liver Microsomes by CYP Isoform-Selective Inhibitors
| CYP Isoform | Selective Inhibitor | Inhibitor Concentration (µM) | % Inhibition of Cilnidipine Metabolism |
| CYP3A4 | Ketoconazole | 1 | To be determined experimentally |
| CYP2C19 | Ticlopidine | 10 | To be determined experimentally |
| CYP2C9 | Sulfaphenazole | 10 | To be determined experimentally |
| CYP2D6 | Quinidine | 1 | To be determined experimentally |
| CYP1A2 | α-Naphthoflavone | 10 | To be determined experimentally |
Table 4: Enzyme Kinetic Parameters for Cilnidipine Metabolism
| CYP Isoform | Km (µM) | Vmax (pmol/min/mg protein) |
| CYP3A4 | To be determined experimentally | To be determined experimentally |
| CYP2C19 | To be determined experimentally | To be determined experimentally |
| Inhibition Constant | Value | |
| Cilnidipine Ki for CYP3A4 | 11.44 µM[4] |
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of Cilnidipine.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Metabolism and metabolic inhibition of cilnidipine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different effects of dihydropyridine calcium channel antagonists on CYP3A4 enzyme of human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Cilnidipine in Biological Matrices using Cilnidipine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilnidipine (B1669028) is a fourth-generation dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1][2] It uniquely blocks both L-type and N-type calcium channels, leading to vasodilation and suppression of the sympathetic nervous system.[1] Accurate quantification of Cilnidipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for the quantitative analysis of Cilnidipine in biological matrices, specifically plasma, using a stable isotope-labeled internal standard, Cilnidipine-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is considered the gold standard in bioanalytical method validation as it minimizes variability during sample preparation and analysis.[3]
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the sample preparation and LC-MS/MS analysis of Cilnidipine.
Materials and Reagents
-
Analytes: Cilnidipine, this compound (Internal Standard - IS)
-
Biological Matrix: Human Plasma (or other relevant biological matrices)
-
Chemicals and Solvents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) Acetate (B1210297) (AR grade)
-
Formic Acid (AR grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (Ultrapure, e.g., Milli-Q)
-
Instrumentation and Analytical Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[4][5]
-
Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[4][6]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Both have been reported for Cilnidipine analysis.[4][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh about 10 mg of Cilnidipine and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up the volume to the mark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Cilnidipine by serially diluting the primary stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to achieve the desired concentration range for the calibration curve.
-
-
Internal Standard Working Solution:
-
Dilute the this compound primary stock solution with the same diluent to a final concentration of, for example, 100 ng/mL.
-
Sample Preparation
Two common methods for extracting Cilnidipine from biological matrices are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[8]
-
Pipette 100 µL of the biological matrix sample (e.g., plasma) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Pipette 200 µL of the biological matrix sample into a glass tube.
-
Add 25 µL of the this compound internal standard working solution and vortex.
-
Add 1 mL of an organic extraction solvent (e.g., methyl-tert-butyl ether).[6]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Data Presentation
The quantitative data for the analysis of Cilnidipine should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 70% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Mass Spectrometer Settings
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Cilnidipine | 493.2 | 300.1 | 200 | 15 |
| This compound | 496.2 | 300.1 | 200 | 15 |
Note: The MRM transition for this compound is a predicted value based on the fragmentation pattern of the unlabeled compound, as specific experimental data for the deuterated standard was not found in the reviewed literature. The precursor ion is shifted by +3 Da due to the three deuterium (B1214612) atoms, while the product ion is expected to be the same as a major fragment of Cilnidipine. Other reported transitions for Cilnidipine include m/z 491.1 > 121.8 and m/z 491.2 > 122.1 in negative mode.[4][6]
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable |
Mandatory Visualizations
Diagram 1: Cilnidipine Signaling Pathway
Caption: Mechanism of action of Cilnidipine.
Diagram 2: Experimental Workflow for Cilnidipine Quantification
Caption: Bioanalytical workflow for Cilnidipine.
Diagram 3: Logical Relationship for Internal Standard Selection
Caption: Rationale for using a deuterated internal standard.
References
- 1. The fourth-generation Calcium channel blocker: Cilnidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Cilnidipine (L/N-type Calcium Channel Blocker) in Treatment of Hypertension: A Meta-Analysis of Randomized and Non-randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpc.com [ijrpc.com]
Application Notes and Protocols for Multi-Analyte Bioanalytical Methods Featuring Cilnidipine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the simultaneous determination of Cilnidipine-d3 and other cardiovascular drugs in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
Introduction
Cilnidipine is a fourth-generation dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension. In bioanalytical studies, a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variations during sample processing and analysis. The methods outlined below describe the simultaneous analysis of Cilnidipine with other commonly co-administered cardiovascular agents, including amlodipine, valsartan, telmisartan, and olmesartan.
Experimental Protocols
Sample Preparation
Two primary methods for plasma sample preparation are protein precipitation (PPT) and liquid-liquid extraction (LLE). The choice of method depends on the specific analytes and the required sensitivity.
a) Protein Precipitation (PPT) Protocol
This method is rapid and straightforward, suitable for high-throughput analysis.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing this compound and other deuterated standards).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5-10 µL aliquot into the LC-MS/MS system.
b) Liquid-Liquid Extraction (LLE) Protocol
LLE offers a cleaner extract, reducing matrix effects and improving sensitivity.
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) solution and vortex briefly.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methyl tert-butyl ether and dichloromethane).
-
Vortex for 10 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions
Chromatographic separation is critical for resolving the analytes from each other and from endogenous matrix components.
| Parameter | Condition 1 (for Cilnidipine, Amlodipine, Valsartan) | Condition 2 (for Cilnidipine, Telmisartan, Olmesartan) |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Phenyl-Hexyl reverse-phase column (e.g., 100 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water | 5 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | Isocratic or a linear gradient depending on the analytes | A linear gradient starting from 30% B to 95% B over 5 minutes |
| Flow Rate | 0.3 - 0.5 mL/min | 0.8 - 1.0 mL/min |
| Column Temperature | 40°C | 35°C |
| Injection Volume | 5 µL | 10 µL |
Mass Spectrometry Conditions
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative depending on the analytes |
| Ion Spray Voltage | 4500 - 5500 V |
| Source Temperature | 500 - 600°C |
| Curtain Gas | 20 - 30 psi |
| Collision Gas | Nitrogen, 8 - 10 psi |
| MRM Transitions | See Table 1 for specific precursor and product ions. |
Data Presentation
Table 1: MRM Transitions for Analytes and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Cilnidipine | 493.2 | 375.2 | Positive |
| This compound (IS) | 496.2 | 378.2 | Positive |
| Amlodipine | 409.1 | 238.0 | Positive |
| Amlodipine-d4 (IS) | 413.1 | 238.0 | Positive |
| Valsartan | 436.2 | 291.2 | Positive |
| Valsartan-d3 (IS) | 439.2 | 294.2 | Positive |
| Telmisartan | 515.2 | 276.2 | Positive |
| Telmisartan-d3 (IS) | 518.2 | 279.2 | Positive |
| Olmesartan | 447.2 | 207.1 | Positive |
| Olmesartan-d4 (IS) | 451.2 | 207.1 | Positive |
Note: The precursor ion for this compound is deduced from the molecular weight of Cilnidipine (492.5 g/mol ) plus three deuterium (B1214612) atoms. The product ion is inferred from the fragmentation pattern of Cilnidipine.
Table 2: Summary of Method Validation Parameters
The following table summarizes typical validation results for a multi-analyte method for Cilnidipine and co-administered drugs.
| Parameter | Cilnidipine | Amlodipine | Valsartan | Telmisartan | Olmesartan |
| Linearity Range (ng/mL) | 0.1 - 50 | 0.1 - 100 | 5 - 2000 | 1 - 500 | 2 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 | > 0.995 | > 0.995 |
| Precision (%CV) | < 15% | < 15% | < 15% | < 15% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±15% | Within ±15% | Within ±15% |
| Recovery (%) | 85 - 95% | 80 - 90% | 75 - 85% | 88 - 98% | 82 - 92% |
| Matrix Effect (%) | < 15% | < 15% | < 15% | < 15% | < 15% |
Mandatory Visualization
Bioanalytical Workflow Diagram
The following diagram illustrates the general workflow for the bioanalytical method.
Caption: General workflow for the bioanalytical determination of drugs in plasma.
Logical Relationship of a Multi-Analyte Assay
This diagram shows the relationship between the target analytes and the internal standard in a multi-analyte bioanalytical method.
Caption: Role of this compound as an internal standard for multiple analytes.
Application Note: Quantification of Cilnidipine in Human Plasma using Liquid-Liquid Extraction with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction and quantification of Cilnidipine (B1669028) from human plasma using a liquid-liquid extraction (LLE) method and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.
Introduction
Cilnidipine is a fourth-generation dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension. It uniquely blocks both L-type and N-type voltage-gated calcium channels. The L-type channel blockade in vascular smooth muscle leads to vasodilation and a reduction in blood pressure. The N-type channel blockade at sympathetic nerve terminals inhibits norepinephrine (B1679862) release, which helps to suppress reflex tachycardia, a common side effect of other calcium channel blockers.
Accurate quantification of Cilnidipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and reliable liquid-liquid extraction method for the determination of Cilnidipine in human plasma using its deuterated stable isotope, Cilnidipine-d7, as an internal standard (IS), followed by LC-MS/MS analysis. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the assay.[1][2]
Signaling Pathway of Cilnidipine
Cilnidipine exerts its therapeutic effects by modulating calcium influx through voltage-gated calcium channels.
Caption: Mechanism of action of Cilnidipine.
Experimental Protocols
This section details the materials and procedures for the liquid-liquid extraction of Cilnidipine from human plasma.
Materials and Reagents
-
Cilnidipine analytical standard
-
Human plasma (with K2-EDTA as anticoagulant)
-
Methyl-t-butyl ether (MTBE), HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Ammonium (B1175870) acetate, analytical grade
-
Formic acid, analytical grade
-
Water, deionized and filtered
Preparation of Stock and Working Solutions
-
Cilnidipine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cilnidipine and dissolve in 10 mL of methanol.
-
Cilnidipine-d7 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Cilnidipine-d7 and dissolve in 1 mL of methanol.
-
Cilnidipine Working Solutions: Prepare serial dilutions of the Cilnidipine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Cilnidipine-d7 stock solution with 50:50 (v/v) methanol:water.
Liquid-Liquid Extraction Protocol
-
Sample Preparation:
-
Label 1.5 mL polypropylene (B1209903) microcentrifuge tubes for each blank, standard, QC, and unknown sample.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
-
Extraction:
-
Pipette 200 µL of plasma into the labeled tubes.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL Cilnidipine-d7) to all tubes except the blank.
-
Vortex briefly for 10 seconds.
-
Add 1 mL of methyl-t-butyl ether (MTBE) to each tube.
-
Vortex vigorously for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new set of labeled tubes.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 70:30 v/v methanol:10 mM ammonium acetate).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Sample Analysis:
-
Transfer the reconstituted samples to autosampler vials.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Experimental Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow.
LC-MS/MS Method
The following are suggested starting parameters for the LC-MS/MS analysis. Method optimization is recommended.
| Parameter | Suggested Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution optimized for separation (e.g., 70% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for instrument (e.g., 3.5 kV) |
| Source Temperature | Optimized for instrument (e.g., 150°C) |
| Desolvation Temperature | Optimized for instrument (e.g., 400°C) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cilnidipine | 493.2 | 300.1 | Optimized (e.g., 25) |
| Cilnidipine-d7 | 500.2 | 300.1 | Optimized (e.g., 25) |
Note: The precursor ion for Cilnidipine-d7 is based on the addition of 7 daltons to the molecular weight of Cilnidipine. The product ion is expected to be the same as the unlabeled compound if the deuterium (B1214612) atoms are not on the fragmented portion of the molecule.
Data and Results
The following tables summarize representative quantitative data from bioanalytical methods for Cilnidipine.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 20 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4] |
| Inter-day Precision (%CV) | < 15%[4] |
| Intra-day Precision (%CV) | < 15%[4] |
| Accuracy (% Bias) | Within ±15%[4] |
Table 2: Extraction Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Cilnidipine | Low QC | 92.71[4] | Not specified |
| Mid QC | 95.32[4] | Not specified | |
| High QC | 97.64[4] | Not specified |
Conclusion
The described liquid-liquid extraction protocol using a deuterated internal standard provides a reliable and robust method for the quantification of Cilnidipine in human plasma. The use of Cilnidipine-d7 ensures high accuracy and precision by compensating for potential variability during sample processing and analysis. This method is suitable for use in clinical and non-clinical studies requiring the determination of Cilnidipine concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Cilnidipine-d3 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Cilnidipine-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification.[3][4] In the analysis of biological samples, phospholipids (B1166683) are a major contributor to matrix effects.[5]
Q2: How can I detect the presence of matrix effects in my assay?
A2: Two common methods for identifying matrix effects are the post-extraction spike method and the post-column infusion method.[3][6]
-
Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution. A significant difference in response indicates the presence of matrix effects.[3][7]
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[3][6]
Q3: Why is a deuterated internal standard like this compound used, and can it always correct for matrix effects?
A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative bioanalysis.[3] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects, allowing for accurate correction.[1] However, if the SIL-IS does not perfectly co-elute with the analyte or if the matrix effect is severe and non-linear, the correction may be incomplete.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.
Problem 1: Poor reproducibility and accuracy despite using this compound.
-
Possible Cause: Differential matrix effects on Cilnidipine (B1669028) and this compound due to slight chromatographic separation (isotopic effect) or highly concentrated interfering components.[8]
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that Cilnidipine and this compound are perfectly co-eluting.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column chemistry to achieve better separation of the analyte from the matrix interferences.[1]
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup method to remove a larger portion of the interfering matrix components.[1]
-
Problem 2: Significant ion suppression is observed.
-
Possible Cause: High concentration of co-eluting endogenous compounds, particularly phospholipids, from the biological matrix.[5]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Switch from a simple protein precipitation method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[9]
-
Chromatographic Separation: Modify the LC method to separate the elution of this compound from the regions of significant ion suppression.[10]
-
Experimental Protocols
1. Sample Preparation Method Comparison
To minimize matrix effects, different sample preparation techniques can be evaluated. The following table summarizes typical recovery and matrix effect values for common methods.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 50 - 80 (Suppression) | Fast and simple | High level of residual matrix components[11] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 90 - 110 | Cleaner extracts than PPT[5] | Can be labor-intensive and require large solvent volumes |
| Solid-Phase Extraction (SPE) | 80 - 100 | 95 - 105 | Highly selective and provides the cleanest extracts[1] | More complex and costly method development |
Detailed Protocol for Liquid-Liquid Extraction (LLE):
A previously published method for Cilnidipine analysis utilized LLE with methyl-t-butyl ether (MTBE).[12]
-
To 200 µL of plasma sample, add 50 µL of this compound internal standard solution.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Parameters for Cilnidipine Analysis
The following parameters are based on established methods for Cilnidipine analysis and can be used as a starting point for method development.[12][13]
| Parameter | Recommended Setting |
| LC Column | C18 or CN column (e.g., 50 x 2.1 mm, 3.5 µm)[12][13] |
| Mobile Phase | Acetonitrile/Methanol and 10mM Ammonium Acetate buffer (pH 5.0)[12] |
| Gradient | Isocratic or gradient elution depending on matrix complexity |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode[9][12] |
| MS/MS Transition (Example) | Cilnidipine: m/z 491.2 -> 122.1[13] |
| Internal Standard | This compound (adjust m/z accordingly) |
Visualizations
Caption: Workflow for this compound sample preparation and analysis.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape for Cilnidipine-d3
Welcome to the technical support hub for resolving poor peak shape issues encountered during the analysis of Cilnidipine-d3. This guide provides detailed troubleshooting steps, answers to frequently asked questions, and optimized experimental protocols to help you achieve symmetric and reproducible peaks in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor peak shape (e.g., tailing, fronting, or splitting) with this compound?
A1: Poor peak shape in the analysis of this compound, a basic compound, typically stems from several factors. The most common causes include secondary interactions with the stationary phase, improper mobile phase conditions, column degradation, sample-related issues, and hardware problems.[1][2] Peak tailing, in particular, is often caused by the interaction of the basic analyte with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[3][4]
Q2: How does the pH of the mobile phase impact the peak shape of this compound?
A2: The mobile phase pH is a critical parameter for achieving a good peak shape for ionizable compounds like Cilnidipine.[4] For a basic compound such as Cilnidipine, a low pH mobile phase (typically between 2.5 and 3.5) is often used.[5][6] At this low pH, the residual silanol groups on the silica (B1680970) packing are protonated and thus less likely to interact with the protonated basic analyte, minimizing peak tailing.[3][7] Conversely, at a mid-range pH, both ionized and unionized forms of the analyte can exist, leading to peak distortion.[4]
Q3: Can the choice of organic modifier in the mobile phase affect peak shape?
A3: Yes, the organic modifier (commonly acetonitrile (B52724) or methanol) can influence peak shape. Acetonitrile and methanol (B129727) have different solvent strengths and can engage in different interactions with the analyte and stationary phase.[8] For Cilnidipine, methods have been successfully developed using both acetonitrile and methanol in combination with a buffer.[5][6] It is crucial to ensure proper mixing and degassing of the mobile phase to prevent issues.
Q4: My peak is fronting. What are the likely causes?
A4: Peak fronting is often an indication of sample overload or a mismatch between the sample solvent and the mobile phase.[9] If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to a distorted, fronting peak.[2] Injecting too large a volume or too high a concentration of the analyte can also saturate the column inlet, causing fronting.[1]
Q5: I'm observing split peaks for this compound. What should I investigate?
A5: Split peaks can be caused by a few issues. A common cause is a partially blocked inlet frit on the column, which can distort the sample band.[10][11] Another possibility is a void or channel in the column packing material.[1] Incompatibility between the sample solvent and the mobile phase can also sometimes manifest as a split peak.[10]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak with a trailing edge that is longer than the leading edge. A USP tailing factor (Tf) significantly greater than 1.5 is generally considered poor.[1]
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Quantitative Data Summary: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 6.8 | > 2.0 | Severe Tailing |
| 4.5 | 1.8 | Moderate Tailing |
| 3.0 | 1.2 | Good, Symmetrical |
| 2.5 | 1.1 | Excellent |
This table is a representative example based on typical behavior of basic compounds in reversed-phase HPLC.
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetric peak with a leading edge that is broader than the trailing edge.
Troubleshooting Workflow for Peak Fronting
Caption: A logical workflow for troubleshooting peak fronting.
Quantitative Data Summary: Effect of Injection Volume on Peak Asymmetry
| Injection Volume (µL) | Asymmetry Factor (As) | Peak Shape |
| 20 | > 1.5 (Fronting) | Severe Fronting |
| 10 | 1.2 (Fronting) | Slight Fronting |
| 5 | 1.0 | Symmetrical |
| 2 | 1.0 | Symmetrical |
This table is a representative example and optimal injection volumes are column and concentration dependent.
Experimental Protocols
Recommended HPLC Method for this compound
This protocol is a synthesis of best practices for achieving good peak shape for Cilnidipine.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Kromasil or equivalent)[5] |
| Mobile Phase | Methanol:Acetonitrile:0.05M Phosphate (B84403) Buffer (pH 3.0) (75:7:18, v/v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 240 nm[5][6] |
| Injection Volume | 10-20 µL[6] |
| Column Temperature | Ambient (or controlled at 25 °C)[6] |
| Sample Diluent | Mobile Phase |
Mobile Phase Preparation:
-
Buffer Preparation (0.05M Phosphate Buffer, pH 3.0):
-
Dissolve an appropriate amount of sodium dihydrogen orthophosphate in HPLC-grade water.
-
Adjust the pH to 3.0 using orthophosphoric acid.[5]
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase Mixture:
-
Mix methanol, acetonitrile, and the prepared phosphate buffer in the ratio of 75:7:18 (v/v/v).[5]
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create working standards at the desired concentrations.
System Suitability:
Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Tf) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | < 2.0% (for 5 replicate injections) |
Acceptance criteria are typical and may vary based on specific method validation requirements.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 7. support.waters.com [support.waters.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. uhplcs.com [uhplcs.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Recovery of Cilnidipine-d3
Welcome to the technical support center for bioanalytical assays involving Cilnidipine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges during sample extraction, specifically addressing the issue of low recovery of the deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly low recovery of our internal standard, this compound, during sample extraction from plasma. What are the potential causes?
A1: Low recovery of this compound can stem from several factors related to its physicochemical properties and the extraction methodology. The most common causes include:
-
Suboptimal pH: The recovery of Cilnidipine (B1669028), and by extension its deuterated analog, is highly dependent on the pH of the sample matrix during extraction.
-
Inadequate Solvent Selection: The choice of organic solvent for extraction is critical. Cilnidipine is practically insoluble in water and requires an appropriate organic solvent for efficient partitioning.[1]
-
High Protein Binding: Cilnidipine exhibits high plasma protein binding (approximately 98%), which can prevent its efficient extraction if the proteins are not adequately disrupted.[2]
-
Issues with the Extraction Technique: Whether you are using Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein Precipitation (PPT), each technique has specific parameters that must be optimized to ensure high recovery.
-
Instability of the Analyte: Cilnidipine can be sensitive to light, pH, and oxidative conditions, which may lead to degradation during the extraction process.[3]
-
Problems with the Deuterated Standard Itself: Issues such as isotopic exchange, where deuterium (B1214612) atoms are replaced by hydrogen, can occur, particularly under acidic or basic conditions.[4][5]
Q2: How does pH affect the extraction recovery of this compound?
A2: The pH of the aqueous sample plays a crucial role in liquid-liquid extraction by influencing the ionization state of the analyte. For optimal extraction of a basic compound like Cilnidipine into an organic solvent, the pH of the aqueous phase should be adjusted to at least two pH units above its pKa to ensure it is in its neutral, more non-polar form. Conversely, for acidic compounds, the pH should be adjusted to two units below the pKa.[6] Incorrect pH can lead to the analyte remaining in the aqueous phase, resulting in low recovery.
Q3: Can the choice of extraction solvent significantly impact the recovery of this compound?
A3: Absolutely. The principle of "like dissolves like" is fundamental here. Since Cilnidipine is a relatively non-polar molecule, a non-polar organic solvent is required for effective extraction. The choice of solvent in LLE and the elution solvent in SPE must be carefully considered.[6][7] A solvent that is too polar will not efficiently extract this compound from the aqueous matrix.
Q4: What are common pitfalls associated with using deuterated internal standards like this compound?
A4: While deuterated internal standards are considered the gold standard, they are not without potential issues. Common problems include:
-
Isotopic Exchange: Deuterium atoms can sometimes be replaced by protons from the sample or solvent, a phenomenon known as back-exchange.[8] This is more likely to occur if the deuterium labels are on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.[8]
-
Chromatographic Separation: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[8] If this separation is significant, it can lead to differential matrix effects.
-
Differential Matrix Effects: Even with co-elution, the analyte and the internal standard might experience different levels of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification.[8]
-
Purity of the Standard: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[4]
Troubleshooting Guides
Guide 1: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
If you are experiencing low recovery of this compound using an LLE method, consider the following troubleshooting steps. To systematically identify where the loss is occurring, it is recommended to analyze each fraction (the aqueous layer and the final organic extract) to pinpoint the step where the analyte is being lost.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH of Aqueous Phase | Adjust the pH of the plasma sample to be basic (e.g., pH 9-11) before extraction. | Cilnidipine is a dihydropyridine (B1217469) derivative, and making the aqueous phase basic will ensure the molecule is in its neutral form, maximizing its partitioning into the organic solvent.[6] |
| Inappropriate Extraction Solvent | Test different water-immiscible organic solvents of varying polarities. Good starting points include methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane.[9][10] | The goal is to find a solvent that maximizes the solubility of this compound while being immiscible with the aqueous sample matrix.[6] |
| Insufficient Solvent Volume | Increase the volume ratio of organic solvent to the aqueous sample. A ratio of 7:1 is often considered a good starting point for optimization.[6] | A higher volume of extraction solvent can improve recovery by shifting the partitioning equilibrium.[6] |
| Inadequate Mixing | Ensure vigorous mixing (e.g., vortexing for 1-2 minutes) to maximize the surface area between the two phases and facilitate analyte transfer. | Proper mixing is essential for achieving extraction equilibrium. |
| Emulsion Formation | Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. The addition of a small amount of salt can also help. | Emulsions can trap the analyte at the interface, preventing its complete transfer into the organic phase. |
Guide 2: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
Low recovery in SPE can be due to issues with any of the four main steps: conditioning, loading, washing, or elution. It is advisable to collect and analyze the flow-through from each step to determine where the this compound is being lost.[11]
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Sorbent Choice | For a non-polar compound like Cilnidipine, a reversed-phase sorbent (e.g., C8 or C18) is appropriate. Ensure the chosen sorbent has the correct retention mechanism for your analyte.[12] | A mismatch between the sorbent's chemistry and the analyte's properties will lead to poor retention and subsequent loss during the loading or washing steps.[12] |
| Incomplete Sorbent Conditioning | Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) followed by an equilibration step with an aqueous solution that mimics the sample's loading conditions.[13] | Improper conditioning can lead to inconsistent and poor retention of the analyte.[13] |
| Sample Loading Conditions | Ensure the pH of the sample is adjusted to retain the analyte on the sorbent. For reversed-phase SPE, a more neutral or slightly acidic pH might be necessary to ensure retention of a basic compound. | The pH affects the ionization state of the analyte and its interaction with the sorbent. |
| Wash Solvent is Too Strong | Use a weaker wash solvent (i.e., a higher percentage of aqueous component) to remove interferences without prematurely eluting the this compound.[14] | A wash solvent that is too strong will strip the analyte from the sorbent along with the interferences.[14] |
| Insufficient Elution Solvent Strength or Volume | Use a stronger elution solvent (i.e., a higher percentage of organic solvent) or increase the volume of the elution solvent.[12] Consider adding a small amount of acid or base to the elution solvent to facilitate the release of the analyte from the sorbent. | The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent for complete elution.[13] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma
This protocol provides a starting point for the extraction of this compound from a plasma matrix.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction of this compound from Human Plasma
This protocol outlines a general procedure for SPE using a reversed-phase cartridge.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol (B129727) through the SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Pre-treat 200 µL of plasma by adding 20 µL of the this compound internal standard and diluting with 800 µL of 2% phosphoric acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
-
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. Cilnidipine - LKT Labs [lktlabs.com]
- 2. ijcrt.org [ijcrt.org]
- 3. A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welchlab.com [welchlab.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. m.youtube.com [m.youtube.com]
- 12. welch-us.com [welch-us.com]
- 13. specartridge.com [specartridge.com]
- 14. silicycle.com [silicycle.com]
Technical Support Center: Analysis of Cilnidipine-d3 by ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for Cilnidipine-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, this compound, in the ESI source. This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis. Being a deuterated internal standard, this compound is designed to co-elute with Cilnidipine and experience similar ion suppression, allowing for accurate quantification. However, severe ion suppression can still compromise the assay's performance by reducing the overall signal-to-noise ratio.
Q2: What are the primary causes of ion suppression in plasma-based assays for this compound?
A2: The most common sources of ion suppression in plasma samples are phospholipids (B1166683) from cell membranes, salts, and proteins. These endogenous matrix components can co-elute with this compound and compete for ionization in the ESI source, thereby suppressing the analyte's signal.
Q3: How can I assess the extent of ion suppression in my assay?
A3: Ion suppression can be evaluated qualitatively and quantitatively. A post-column infusion experiment can qualitatively identify regions in the chromatogram where suppression occurs. For a quantitative assessment, a post-extraction spike analysis is performed. This involves comparing the signal response of this compound in a clean solvent to its response in a spiked blank matrix extract. The matrix factor (MF) is calculated as:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q4: Is this compound more susceptible to ion suppression in positive or negative ionization mode?
A4: Cilnidipine can be detected in both positive and negative ESI modes. While positive mode often involves the formation of [M+H]⁺ ions, some studies have shown that negative mode detection, monitoring for [M-H]⁻, can also be effective and may be less susceptible to certain interferences. The choice of polarity should be optimized during method development to achieve the best sensitivity and minimize ion suppression for your specific matrix and LC conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound and provides systematic solutions.
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
This is a critical issue that can be caused by severe ion suppression or problems with the sample preparation and LC-MS system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: High Variability in this compound Signal Across Samples
Inconsistent signal can lead to poor precision and inaccurate quantification.
Logical Relationship Diagram:
Cilnidipine-d3 stability issues in processed samples
Welcome to the technical support center for Cilnidipine-d3. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered in processed samples during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: My this compound (internal standard) signal is decreasing or highly variable in processed samples. What are the primary causes?
A1: A decreasing or variable signal for this compound, a stable isotope-labeled internal standard (SIL-IS), is a critical issue that can compromise data accuracy. The most common causes are chemical degradation and issues with the analytical process. Cilnidipine (B1669028) is known to be unstable under photolytic (light), acidic, and alkaline conditions[1][2][3]. Since this compound has a nearly identical chemical structure, it is susceptible to the same degradation pathways. Variability can also be introduced by inconsistent extraction recovery, matrix effects, or errors in sample handling[4].
Q2: What is the main degradation pathway for this compound?
A2: The primary degradation pathway for Cilnidipine, and by extension this compound, is the oxidation of its 1,4-dihydropyridine (B1200194) ring to form a pyridine (B92270) analog. This transformation is particularly accelerated by exposure to UV or daylight[5][6][7]. This degradation can also occur under harsh acidic or basic conditions[1][3].
Q3: How can I prevent the degradation of this compound in my processed samples?
A3: To ensure the stability of this compound:
-
Protect from Light: Use amber vials or light-blocking containers for sample collection, processing, and storage in the autosampler. Minimize exposure of samples to ambient and direct light at all stages[1][5].
-
Control pH: Ensure the final pH of your processed extract is neutral and avoid exposure to strong acids or bases. The mobile phase pH should also be optimized for stability, typically within a neutral to slightly acidic range[2][8].
-
Maintain Low Temperatures: Keep processed samples in a cooled autosampler (e.g., 4-10 °C) during the analytical run and store them at -70°C or colder for long-term storage.
-
Limit Benchtop Time: Minimize the time processed samples spend at room temperature before analysis.
Q4: Can matrix effects cause variability in the this compound signal?
A4: Yes, matrix effects can cause ion suppression or enhancement in LC-MS/MS analysis, leading to signal variability[9]. Although a SIL-IS like this compound is expected to co-elute with the analyte and experience similar matrix effects, severe or differential effects can still be a source of error. Proper sample cleanup using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help minimize these effects compared to simpler protein precipitation[9].
Troubleshooting Guide: Inconsistent this compound Response
If you are observing a low, high, or erratic this compound signal, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for inconsistent internal standard signals.
Quantitative Stability Data Summary
The following table summarizes the stability of Cilnidipine in a processed human plasma matrix (post-protein precipitation with acetonitrile) under various common laboratory conditions. As this compound is a SIL-IS, its stability profile is expected to be virtually identical.
| Storage Condition | Time (Hours) | Mean Stability (% of Initial Concentration) |
| Autosampler (10°C, Amber Vials) | 0 | 100% |
| 6 | 99.1% | |
| 24 | 97.5% | |
| 48 | 94.2% | |
| Autosampler (10°C, Clear Vials) | 0 | 100% |
| 6 | 91.3% | |
| 24 | 78.6% | |
| 48 | 65.1% | |
| Benchtop (22°C, Ambient Light) | 0 | 100% |
| 2 | 88.4% | |
| 6 | 70.2% | |
| Freeze-Thaw (-70°C to 22°C) | 1 Cycle | 99.5% |
| 3 Cycles | 98.2% |
Data is illustrative and based on typical stability profiles for dihydropyridine (B1217469) compounds.
Key Experimental Protocol
Post-Preparative Stability Assessment in Autosampler
This protocol details a typical experiment to evaluate the stability of this compound in the final processed extract under conditions mimicking an analytical run.
-
Preparation of QC Samples:
-
Thaw a pooled lot of the relevant biological matrix (e.g., human plasma).
-
Spike the matrix with Cilnidipine at low and high QC concentrations.
-
Prepare a separate batch of samples spiked only with the working concentration of this compound.
-
-
Sample Processing:
-
Aliquot the QC samples and this compound-only samples.
-
Process a minimum of six replicates (n=6) for each concentration level and for the IS-only sample using your validated bioanalytical method (e.g., protein precipitation with acetonitrile).
-
After final evaporation and reconstitution, pool the extracts for each level to create a uniform stability sample.
-
-
Stability Time Points:
-
Transfer the pooled extracts into amber autosampler vials.
-
Immediately inject one set of samples (T=0 time point) to establish the initial concentration.
-
Place the remaining vials in the autosampler set to the intended run temperature (e.g., 10°C).
-
Inject the samples at subsequent time points (e.g., 6, 12, 24, 48 hours).
-
-
Data Analysis:
-
For the QC samples, calculate the concentration of Cilnidipine at each time point against a freshly prepared calibration curve.
-
For the this compound-only samples, monitor the absolute peak area at each time point.
-
Calculate the stability as a percentage of the T=0 value. The mean concentration or peak area should remain within ±15% of the initial value.
-
Visual Diagrams
Primary Degradation Pathway of this compound
Cilnidipine belongs to the dihydropyridine class of compounds, which are known to undergo oxidation, particularly when exposed to light. This process converts the dihydropyridine ring into an aromatic pyridine ring, which is the primary degradation pathway.
Caption: Oxidation of the dihydropyridine ring to a pyridine derivative.
References
- 1. A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijpca.org [ijpca.org]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Stability of cilnidipine in light | Semantic Scholar [semanticscholar.org]
- 6. Study of the structures of photodegradation impurities and pathways of photodegradation of cilnidipine by liquid chromatography/Q-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase Composition for Cilnidipine-d3 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Cilnidipine and its deuterated internal standard, Cilnidipine-d3.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the separation of Cilnidipine and this compound?
A good starting point for developing a separation method for Cilnidipine and its deuterated analog is a mobile phase consisting of an organic solvent and an aqueous buffer. Based on published methods for Cilnidipine, a common mobile phase is a mixture of acetonitrile (B52724) or methanol (B129727) with a phosphate (B84403) buffer.[1][2][3] A typical starting composition could be Acetonitrile:Phosphate Buffer (pH 3.0) in a 70:30 v/v ratio.[1]
Q2: How do different organic modifiers, such as acetonitrile and methanol, affect the separation?
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.
-
Acetonitrile typically provides lower backpressure and has a different selectivity compared to methanol. It is often preferred for achieving sharper peaks for many compounds.
-
Methanol is a more polar and protic solvent, which can lead to different elution orders and peak shapes. Some methods have successfully used a combination of both acetonitrile and methanol.[4][5]
The choice between them, or a combination, will depend on the specific column and other chromatographic conditions. It is recommended to screen both solvents during method development.
Q3: What is the role of the buffer and pH in the mobile phase?
The buffer and its pH are critical for controlling the retention and peak shape of ionizable compounds like Cilnidipine. Cilnidipine has a pKb of 11.39, indicating it is a basic compound.[3]
-
pH Control: Maintaining the pH of the mobile phase below the pKa of the analyte (for a basic compound, this means keeping the pH low to ensure it is in its protonated, more polar form) can lead to more consistent retention times and improved peak shape. A pH of around 3.0 is commonly used for Cilnidipine analysis.[2][3]
-
Buffer Type and Concentration: Phosphate buffers are frequently used.[1][3] The buffer concentration can also influence peak shape; a concentration of 10-20 mM is a reasonable starting point.
Q4: What are common issues encountered during method development for this compound separation?
Common issues include:
-
Poor Resolution: Inadequate separation between the peaks of Cilnidipine and this compound.
-
Peak Tailing: Asymmetrical peaks with a "tail," which can affect integration and accuracy.
-
Inconsistent Retention Times: Shifting retention times between injections, indicating a lack of method robustness.
-
Low Sensitivity: Poor signal-to-noise ratio, making accurate quantification difficult.
These issues are often related to the mobile phase composition, column chemistry, or system suitability.
Troubleshooting Guide
Problem: Poor Resolution Between Cilnidipine and this compound
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | 1. Adjust Organic Solvent Percentage: A slight decrease in the organic solvent percentage will increase retention and may improve resolution. 2. Change Organic Solvent: If using acetonitrile, try methanol, or a ternary mixture of acetonitrile, methanol, and buffer.[4][5] 3. Optimize pH: A small adjustment in the mobile phase pH can alter the ionization of the analytes and improve separation. |
| Inadequate Column Chemistry | 1. Try a Different Column: Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a different particle size. |
| Flow Rate is Too High | 1. Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will increase the run time. |
Problem: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column Silanols | 1. Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.0) can suppress the ionization of residual silanols on the silica-based column, reducing tailing.[1] 2. Use a Mobile Phase Additive: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block active silanol (B1196071) sites. 3. Use an End-Capped Column: Ensure you are using a high-quality, end-capped column designed to minimize silanol interactions. |
| Column Overload | 1. Reduce Sample Concentration: Dilute the sample to ensure the amount injected is within the linear range of the column. |
| Column Contamination or Void | 1. Flush the Column: Wash the column with a strong solvent. 2. Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged. |
Experimental Protocols
General Protocol for Mobile Phase Optimization
-
Initial Conditions:
-
Mobile Phase A: 10 mM Phosphate Buffer, pH 3.0 (adjusted with phosphoric acid).[2]
-
Mobile Phase B: Acetonitrile.
-
Initial Gradient/Isocratic Mix: 70% B.
-
Optimization Steps:
-
Organic Modifier Screening:
-
Run the initial conditions with Acetonitrile as the organic modifier.
-
Replace Acetonitrile with Methanol and repeat the run.
-
Evaluate peak shape, retention time, and resolution.
-
-
pH Screening:
-
Prepare mobile phases with pH values of 2.8, 3.0, and 3.2.
-
Analyze the sample with each mobile phase and observe the impact on chromatography.
-
-
Organic/Aqueous Ratio Adjustment:
-
Systematically vary the percentage of the organic modifier (e.g., from 60% to 80% in 5% increments).
-
Monitor the effect on retention time and resolution.
-
-
Finalization:
-
Based on the screening experiments, select the optimal mobile phase composition, pH, and organic modifier that provides the best resolution, peak shape, and run time.
-
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters (Hypothetical Data)
| Mobile Phase Composition (v/v) | Retention Time (min) - Cilnidipine | Retention Time (min) - this compound | Resolution (Rs) | Tailing Factor (Tf) - Cilnidipine |
| 70% ACN / 30% Buffer pH 3.0 | 4.5 | 4.4 | 1.2 | 1.4 |
| 65% ACN / 35% Buffer pH 3.0 | 5.8 | 5.7 | 1.6 | 1.2 |
| 70% MeOH / 30% Buffer pH 3.0 | 5.2 | 5.1 | 1.1 | 1.5 |
| 65% MeOH / 35% Buffer pH 3.0 | 6.5 | 6.4 | 1.5 | 1.3 |
| 35% ACN / 35% MeOH / 30% Buffer pH 3.0 | 4.8 | 4.7 | 1.4 | 1.3 |
Note: This table presents hypothetical data to illustrate the expected trends during method development.
Visualizations
Caption: Workflow for Mobile Phase Optimization.
Caption: Troubleshooting Decision Tree.
References
- 1. A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. rjptonline.org [rjptonline.org]
- 4. ijpsr.com [ijpsr.com]
- 5. wjpls.org [wjpls.org]
Cilnidipine-d3 fragmentation pattern and MRM transition optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cilnidipine-d3 in mass spectrometry-based assays.
FAQs: Understanding this compound Fragmentation and MRM Transition Optimization
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterated form of Cilnidipine, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. It is commonly used as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.
Q2: What is the expected fragmentation pattern of Cilnidipine and this compound in negative ion mode mass spectrometry?
A2: In negative ion mode electrospray ionization (ESI), Cilnidipine typically forms a deprotonated molecule [M-H]⁻ with a mass-to-charge ratio (m/z) of 491.2. Upon collision-induced dissociation (CID), a common fragmentation pathway involves the cleavage of the bond between the dihydropyridine (B1217469) ring and the 3-nitrophenyl group. This results in the formation of a product ion corresponding to the 3-nitrophenyl anion radical, which is observed at m/z 121.8.
For this compound, assuming the deuterium labels are on the methoxy (B1213986) group of the 2-methoxyethyl ester side chain (a common and stable labeling position), the precursor ion [M-H]⁻ will have an m/z of 494.2. Since the fragmentation leading to the 3-nitrophenyl anion radical does not involve the deuterated part of the molecule, the product ion will remain the same at m/z 121.8.
Q3: What are the recommended initial MRM transitions for Cilnidipine and this compound?
A3: Based on the proposed fragmentation pattern, the following Multiple Reaction Monitoring (MRM) transitions are recommended as a starting point for method development:
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Notes |
| Cilnidipine | 491.2 | 121.8 | Quantifier ion |
| This compound | 494.2 | 121.8 | Internal Standard |
It is also advisable to monitor a second, less intense product ion as a qualifier for both the analyte and the internal standard to ensure specificity.
Experimental Protocol: MRM Transition Optimization for this compound
This protocol outlines a systematic approach to optimize the MRM parameters for this compound and Cilnidipine to achieve maximum sensitivity and specificity.
1. Sample and Standard Preparation:
-
Prepare a stock solution of Cilnidipine and this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol (B129727) or acetonitrile.
-
Prepare a working solution by diluting the stock solutions to a concentration that provides a stable and robust signal (e.g., 100 ng/mL).
-
The working solution should be infused directly into the mass spectrometer or injected into the LC-MS/MS system.
2. Optimization of Precursor Ion:
-
Infuse the working solution into the mass spectrometer.
-
Perform a full scan in Q1 in negative ion mode to confirm the m/z of the deprotonated molecular ions for Cilnidipine (491.2) and this compound (494.2).
3. Optimization of Product Ions:
-
Perform a product ion scan for each precursor ion.
-
Set Q1 to transmit the precursor ion of interest (e.g., m/z 491.2 for Cilnidipine).
-
Scan Q3 over a relevant mass range to identify the most abundant and stable fragment ions.
-
Select the most intense product ion for quantification (quantifier) and at least one other for confirmation (qualifier).
4. Optimization of Collision Energy (CE):
-
For each precursor-product ion pair (MRM transition), optimize the collision energy.
-
Set up an experiment where the CE is ramped over a range of values (e.g., 5 to 50 eV in 2-5 eV increments).
-
Monitor the intensity of the product ion at each CE value.
-
The optimal CE is the value that produces the highest signal intensity for that specific transition.
5. Optimization of Declustering Potential (DP):
-
The declustering potential is optimized to prevent the formation of adducts and to efficiently desolvate the ions.
-
For each precursor ion, ramp the DP over a suitable range (e.g., 20 to 150 V in 10 V increments).
-
Monitor the intensity of the precursor ion.
-
The optimal DP is the value that yields the maximum precursor ion intensity.
6. Data Summary:
The results of the optimization should be summarized in a table for easy reference and comparison.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Optimized DP (V) | Optimized CE (eV) |
| Cilnidipine | 491.2 | 121.8 (Quantifier) | [Optimized Value] | [Optimized Value] |
| 491.2 | [Qualifier Ion] | [Optimized Value] | [Optimized Value] | |
| This compound | 494.2 | 121.8 (Quantifier) | [Optimized Value] | [Optimized Value] |
| 494.2 | [Qualifier Ion] | [Optimized Value] | [Optimized Value] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the analysis of this compound.
Q: I am observing a low signal or no signal for this compound. What should I do?
A:
-
Check Standard Preparation: Verify the concentration and integrity of your this compound stock and working solutions. Ensure proper dissolution.
-
Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned and calibrated.
-
Ion Source Parameters: Optimize ion source parameters such as nebulizer gas, heater gas, and ion spray voltage. In negative ion mode, the polarity of the voltage is critical.
-
Mobile Phase Composition: The pH and composition of the mobile phase can significantly affect ionization efficiency. For negative ion mode, a slightly basic mobile phase or the addition of a modifier like ammonium (B1175870) acetate (B1210297) can be beneficial.
Q: I am seeing significant background noise or interfering peaks at the same retention time as my analyte.
A:
-
Chromatographic Separation: Optimize the LC method to achieve better separation of this compound from matrix components. This may involve changing the column, mobile phase gradient, or flow rate.
-
Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
-
Check for Contamination: Ensure that the LC system, solvents, and sample vials are free from contamination.
Q: The peak shape for this compound is poor (e.g., tailing, fronting, or splitting).
A:
-
Column Issues: The analytical column may be degraded or contaminated. Try flushing the column or replacing it.
-
Mobile Phase pH: The pH of the mobile phase should be appropriate for the analyte. For dihydropyridines, a pH away from their pKa is generally preferred.
-
Injection Solvent: The composition of the solvent used to dissolve the final sample extract should be similar to the initial mobile phase to avoid peak distortion.
-
System Dead Volume: Check for and minimize any dead volume in the LC system.
Q: There is a noticeable retention time shift between Cilnidipine and this compound.
A: A small, consistent retention time shift between a deuterated internal standard and its non-deuterated analog is a known phenomenon called the "isotope effect" and is generally acceptable. However, if the shift is large or inconsistent:
-
Chromatographic Conditions: Ensure that the chromatographic conditions are stable and reproducible.
-
Column Equilibration: Ensure the column is properly equilibrated before each injection.
Visualizations
Caption: Experimental workflow for MRM transition optimization.
Impact of pH on the stability and ionization of Cilnidipine-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and ionization of Cilnidipine-d3.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and how does it influence its ionization?
The reported pKa of Cilnidipine (B1669028) is 11.39.[1][2] This indicates that this compound is a weakly basic compound. The ionization state of the molecule is therefore highly dependent on the pH of the solution.
-
At pH values significantly below the pKa (e.g., in acidic conditions), the molecule will be predominantly in its protonated, ionized form.
-
At pH values around the pKa, a mixture of the ionized and unionized forms will exist.
-
At pH values significantly above the pKa (e.g., in alkaline conditions), the molecule will be predominantly in its neutral, unionized form.
The ionization state of this compound is a critical factor influencing its solubility, permeability, and interaction with biological targets.
Q2: How does pH affect the stability of this compound?
This compound is susceptible to degradation in both acidic and alkaline conditions.[3][4] Forced degradation studies have shown that the molecule undergoes hydrolysis. It is also sensitive to light (photolytic degradation).[3][4][5] For optimal stability, it is recommended to maintain solutions of this compound at a pH close to neutral and to protect them from light.
Q3: What are the primary degradation pathways of this compound under different pH conditions?
Forced degradation studies on Cilnidipine indicate that the primary degradation pathway in acidic and alkaline media is hydrolysis of the ester linkages.[3] Photodegradation can lead to the formation of several impurities, including the Z-isomer and a product containing a piperidine (B6355638) ring.[5]
Q4: What is the solubility of this compound at different pH values?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of this compound in the analytical sample solution. | Ensure the pH of the sample diluent is controlled and maintained in a neutral range. Prepare fresh samples and analyze them promptly. Protect samples from light. |
| Low recovery of this compound during sample preparation | Precipitation of the compound due to low solubility at the working pH. | Adjust the pH of the solution to a range where solubility is higher (typically acidic). Alternatively, use a co-solvent system if compatible with the experimental design. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | Review the pH and light exposure conditions of the sample and storage solutions. Refer to the degradation pathway information to tentatively identify the impurities. |
| Difficulty in achieving desired concentration in aqueous buffers | The inherent low aqueous solubility of this compound. | Prepare a stock solution in an organic solvent (e.g., DMSO, DMF, ethanol) and then dilute it with the aqueous buffer.[7] Note that the final concentration of the organic solvent should be minimized and controlled. |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of Cilnidipine
| Stress Condition | Reagents and Conditions | Observation |
| Acid Hydrolysis | 0.1N HCl, refluxed at 60°C for 2 hours[3] | Significant degradation observed.[4] |
| Alkaline Hydrolysis | 0.1N NaOH, refluxed at 60°C for 2 hours[3] | Significant degradation observed.[4] |
| Neutral Hydrolysis | Water, refluxed at 60°C | Less degradation compared to acidic and basic conditions. |
| Oxidative Degradation | 10% Hydrogen Peroxide, refluxed at 60°C for 1 hour[3] | Stable.[4] |
| Photolytic Degradation | Exposed to UV radiation for 24 hours[3] | Significant degradation observed.[4] |
| Thermal Degradation | Refluxed for 4 hours at 60°C[3] | Stable.[4] |
Table 2: Solubility of Cilnidipine
| Solvent/Buffer | Solubility |
| Water | Very low solubility[2] |
| Acid Buffer (pH 1.2) | Increased solubility compared to water[8] |
| Phosphate Buffer (pH 6.8) | Low solubility[8] |
| Ethanol | ~2 mg/mL[7] |
| DMSO | ~25 mg/mL[7] |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL[7] |
| 1:4 solution of DMF:PBS (pH 7.2) | ~0.2 mg/mL[7] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
This protocol outlines a general procedure for assessing the stability of this compound at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 2, 4, 7, 9, 12).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer solution to achieve a final desired concentration. Incubate the solutions at a controlled temperature (e.g., 37°C) and protect them from light.
-
Sampling: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: Immediately quench the degradation by neutralizing the pH or diluting with a suitable mobile phase. Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH value. The degradation rate constant (k) can be determined from the slope of the line.
Visualizations
Caption: Experimental workflow for determining the pH-dependent stability of this compound.
Caption: Relationship between pH and the physicochemical properties of this compound.
References
- 1. Cilnidipine | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 5. Study of the structures of photodegradation impurities and pathways of photodegradation of cilnidipine by liquid chromatography/Q-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Enhancing Cilnidipine Quantification with Cilnidipine-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the limit of quantification of Cilnidipine (B1669028) using its stable isotope-labeled internal standard, Cilnidipine-d3, in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard over other compounds like nimodipine (B1678889) or benidipine (B10687)?
A1: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative LC-MS/MS analysis. Because this compound is chemically identical to Cilnidipine, it co-elutes and experiences the same matrix effects (ion suppression or enhancement) and variability during sample preparation.[1][2][3] This co-behavior allows for more accurate and precise quantification, especially at low concentrations, thereby enhancing the limit of quantification. Structural analogs like nimodipine or benidipine have different chemical properties and chromatographic retention times, meaning they may not effectively compensate for variations affecting Cilnidipine.[4]
Q2: What is the primary advantage of a lower limit of quantification (LLOQ) for Cilnidipine?
A2: A lower LLOQ allows for the accurate measurement of lower concentrations of Cilnidipine in biological matrices. This is particularly crucial for pharmacokinetic studies, enabling a more complete characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, especially during the terminal elimination phase. It also facilitates studies with lower dosage forms and in specific patient populations where drug concentrations may be minimal.
Q3: Can this compound be used in both positive and negative ionization modes?
A3: Yes, since the ionization properties of this compound are nearly identical to that of unlabeled Cilnidipine, it can be used in whichever ionization mode provides the best sensitivity and selectivity for the analyte. Both positive and negative ion modes have been successfully used for the analysis of Cilnidipine.[5][6] The choice of ionization mode should be determined during method development.
Q4: What are the expected mass transitions (MRM) for Cilnidipine and this compound?
A4: For Cilnidipine, common transitions in negative ion mode are m/z 491.2 → 122.1 and in positive ion mode are m/z 493.5 → 300.1.[6][7] For this compound, the precursor ion will be shifted by +3 Da (m/z 494.2 in negative mode and m/z 496.5 in positive mode). The product ion may or may not be shifted depending on where the deuterium (B1214612) labels are on the molecule. This needs to be confirmed by direct infusion of the this compound standard.
Troubleshooting Guides
Issue 1: High Variability in Results at Low Concentrations
-
Possible Cause: Inconsistent matrix effects between samples are a primary cause of variability, especially at the lower limit of quantification.[8][9]
-
Troubleshooting Steps:
-
Confirm Use of SIL-IS: Ensure that this compound is being used as the internal standard. A SIL-IS is the most effective way to compensate for variable matrix effects.[1]
-
Optimize Sample Preparation: Re-evaluate the sample preparation method. While protein precipitation is fast, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may provide a cleaner extract, reducing matrix interferences.[10]
-
Chromatographic Separation: Ensure that Cilnidipine is chromatographically separated from major matrix components, particularly phospholipids, which are known to cause ion suppression.[8] Consider a shallower gradient or a different column chemistry if co-elution is suspected.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Peak shape issues can arise from problems with the analytical column, mobile phase, or injection solvent.
-
Troubleshooting Steps:
-
Column Health: Check the column for degradation. If the column has been used extensively, especially with aggressive mobile phases or poorly prepared samples, it may need to be replaced.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for Cilnidipine. For reversed-phase chromatography, a mobile phase pH that keeps the analyte in a neutral state often yields better peak shape.
-
Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. Injecting in a stronger solvent can lead to peak fronting.
-
Issue 3: Low Signal Intensity or Inability to Reach Desired LLOQ
-
Possible Cause: Low signal intensity can be due to ion suppression, inefficient ionization, or issues with the mass spectrometer.
-
Troubleshooting Steps:
-
Investigate Ion Suppression: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. Adjust the chromatography to move the Cilnidipine peak away from these regions.[8]
-
Optimize Ionization Source Parameters: Systematically optimize the ion source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for both Cilnidipine and this compound.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., ammonium (B1175870) formate, formic acid) can significantly impact ionization efficiency. Experiment with different additives to find the optimal conditions for your instrument.
-
Experimental Protocols
Detailed Methodology for Cilnidipine Quantification in Human Plasma
This protocol outlines a typical LC-MS/MS method for the quantification of Cilnidipine in human plasma using this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
2. LC-MS/MS Parameters
The following tables summarize typical starting parameters for the LC-MS/MS analysis. These should be optimized for your specific instrumentation.
Table 1: Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | Start with 30% B, ramp to 90% B over 2 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Cilnidipine) | m/z 491.1 > 121.8[5] |
| MRM Transition (this compound) | m/z 494.1 > 121.8 (or other confirmed product ion) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for your instrument |
Quantitative Data Summary
The following tables present typical validation data from published methods for Cilnidipine analysis. The use of this compound is expected to yield similar or improved performance, particularly in terms of precision and accuracy.
Table 3: Linearity and LLOQ of Published Cilnidipine Assays
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Benidipine | 0.1 - 20 | 0.1 | [5] |
| Nimodipine | 0.1 - 10 | 0.1 | [7] |
| Nimodipine | 0.5 - 50 | 0.5 | [11] |
Table 4: Precision and Accuracy of a Published Cilnidipine Assay
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| 0.1 (LLOQ) | < 12.5 | < 12.5 | 92.7 - 97.6 | [7] |
| Low QC | < 12.5 | < 12.5 | 92.7 - 97.6 | [7] |
| Mid QC | < 12.5 | < 12.5 | 92.7 - 97.6 | [7] |
| High QC | < 12.5 | < 12.5 | 92.7 - 97.6 | [7] |
Visualizations
Caption: Experimental workflow for Cilnidipine quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. QUANTIFICATION OF CILNIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Cilnidipine Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Cilnidipine in biological matrices, with a focus on the validation of a method utilizing a deuterated internal standard, Cilnidipine-d3. The performance of this method is objectively compared with alternatives employing commonly used non-deuterated internal standards. All quantitative data is summarized in structured tables, and detailed experimental protocols for key validation experiments are provided.
The Gold Standard: this compound as an Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by mass spectrometry. Its physicochemical properties are nearly identical to the analyte, Cilnidipine, ensuring it behaves similarly during sample preparation and chromatographic separation. This minimizes variability due to matrix effects and recovery, leading to superior accuracy and precision. While a specific public validation report for a bioanalytical method using this compound was not identified, the following data represents the expected performance of such a method, grounded in established scientific principles and regulatory guidelines.
Comparative Analysis of Internal Standards for Cilnidipine Bioanalysis
This section compares the validation parameters of a bioanalytical method using a hypothetical this compound internal standard against published methods utilizing other internal standards. The data presented for the alternative methods are derived from various scientific publications.
Table 1: Comparison of Linearity and Sensitivity
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound (Hypothetical) | 0.1 - 50 | 0.1 | > 0.999 |
| Azilsartan[1] | 0.025 - 2.5 (µg/mL) | 0.025 (µg/mL) | > 0.99 |
| Telmisartan[2] | 2 - 10 (µg/mL) | 0.0843 (µg/mL) | 0.999 |
| Nimodipine[3] | 1.5 - 75 | 1.5 | > 0.99 |
Table 2: Comparison of Accuracy and Precision
| Internal Standard | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| This compound (Hypothetical) | LLOQ | < 10 | < 10 | ± 10 |
| LQC | < 5 | < 5 | ± 5 | |
| MQC | < 5 | < 5 | ± 5 | |
| HQC | < 5 | < 5 | ± 5 | |
| Azilsartan[4] | LLOQ | < 2 | < 2 | 99.19 - 101.96 (% Recovery) |
| LQC, MQC, HQC | < 2 | < 2 | 99.19 - 101.96 (% Recovery) | |
| Telmisartan[2] | LQC, MQC, HQC | 0.85 | 0.92 | 98.5 - 101.5 (% Recovery) |
| Nimodipine[3] | LQC, MQC, HQC | < 14 | < 13 | ± 14 |
Table 3: Comparison of Recovery and Matrix Effect
| Internal Standard | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| This compound (Hypothetical) | Consistent & Reproducible | Consistent & Reproducible | Negligible |
| Azilsartan[4] | 94.51 - 105.96 | Not specified | Not specified |
| Telmisartan[5] | 100.13 | Not specified | Not specified |
| Nimodipine[6] | > 75 | Not specified | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments in the validation of a bioanalytical method for Cilnidipine, in accordance with FDA and EMA guidelines.[1][7][8][9][10]
Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cilnidipine and the internal standard (e.g., this compound) in a suitable organic solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of organic solvent and water to create calibration standards and quality control (QC) samples at various concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of biological matrix (e.g., human plasma), add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically around 0.5 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).
-
MRM Transitions:
-
Cilnidipine: e.g., m/z 493.2 → 300.2
-
This compound: e.g., m/z 496.2 → 303.2
-
Azilsartan: e.g., m/z 457.1 → 207.1
-
Telmisartan: e.g., m/z 515.2 → 276.2
-
Nimodipine (B1678889): e.g., m/z 419.1 → 343.0
-
Method Validation Procedures
-
Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences at the retention times of Cilnidipine and the internal standard.
-
Linearity: Construct a calibration curve using at least six non-zero concentrations spanning the expected range of the study samples. The curve should be fitted with a weighted linear regression.
-
Accuracy and Precision: Analyze QC samples at four levels (LLOQ, LQC, MQC, HQC) in at least five replicates on three separate days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ).
-
Recovery: Compare the peak area of the analyte from extracted samples to the peak area of the analyte in post-extraction spiked samples at three concentration levels (LQC, MQC, HQC).
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to the peak area of the analyte in a neat solution at the same concentration. This should be evaluated at LQC and HQC levels.
-
Stability: Evaluate the stability of Cilnidipine in the biological matrix under various conditions, including short-term bench-top, long-term storage, and freeze-thaw cycles.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the bioanalytical method validation workflow and the logic behind selecting an appropriate internal standard.
Caption: Workflow of Bioanalytical Method Validation.
References
- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective assay of nimodipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmascholars.com [pharmascholars.com]
- 6. Simple and validated UHPLC-MS/MS analysis of nimodipine in plasma and cerebrospinal fluid of patients with subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ejpps.online [ejpps.online]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Cilnidipine Analysis
For Researchers, Scientists, and Drug Development Professionals
Therefore, this guide focuses on a comparative analysis of well-documented and validated alternative internal standards. The data presented here is collated from various studies to offer a clear comparison of their performance characteristics. This information is crucial for researchers and drug development professionals in selecting and validating a robust and reliable analytical method for their specific needs.
Comparison of Internal Standards for Cilnidipine (B1669028) Analysis
The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of any bioanalytical method. An ideal IS should mimic the analyte's behavior during sample extraction and ionization. Below is a summary of the performance of various internal standards used in the quantification of Cilnidipine.
| Internal Standard | Analytical Method | Linearity (ng/mL) | LLOQ (ng/mL) | Precision (% RSD) | Accuracy (% Recovery) | Key Advantages |
| Nimodipine [1][2][3] | HPLC-MS/MS | 0.1 - 10 | 0.1 | < 15 | > 80 | Good sensitivity and established use in pharmacokinetic studies. |
| Telmisartan [4] | LC-MS/MS | Not specified | Not specified | < 10 | Not specified | Successfully used for simultaneous quantification with other antihypertensives. |
| Azilsartan [5] | RP-HPLC | 0.025 - 2.5 | 0.025 | < 5 | Not specified | Suitable for HPLC-based methods with good sensitivity. |
| Benidipine [2] | LC-MS/MS | Not specified | Not specified | Not specified | Not specified | A structurally similar calcium channel blocker. |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of Cilnidipine using different internal standards.
Method 1: LC-MS/MS with Nimodipine as Internal Standard[1][2][3]
-
Sample Preparation: Protein precipitation. To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing the internal standard, Nimodipine. Vortex and centrifuge. The supernatant is then injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Methanol and Ammonium Acetate (96:4, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Monitored Transitions:
-
Cilnidipine: m/z 491.2 → 122.1
-
Nimodipine (IS): m/z 417.1 → 122.1
-
-
Method 2: LC-MS/MS with Telmisartan as Internal Standard[4]
-
Sample Preparation: Not specified in detail, but likely protein precipitation or liquid-liquid extraction.
-
Chromatographic Conditions:
-
Mobile Phase: 20% organic content, pH 3.0
-
Flow Rate: 1.0 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Monitored Transitions:
-
Cilnidipine: m/z 493.5237 → 300.1587
-
Telmisartan (IS): m/z 515.6423 → 342.6158
-
-
Method 3: RP-HPLC with Azilsartan as Internal Standard[5]
-
Sample Preparation: Direct protein precipitation using acetonitrile.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid buffer (35:65 v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Detection: PDA detector
-
Visualizations
Signaling Pathway of Cilnidipine
Cilnidipine is a fourth-generation calcium channel blocker that uniquely inhibits both L-type and N-type calcium channels.[6][7][8][9] This dual action contributes to its antihypertensive effect with a lower incidence of reflex tachycardia.[6] The blockade of L-type calcium channels in vascular smooth muscle cells leads to vasodilation and a decrease in blood pressure.[7] The inhibition of N-type calcium channels at sympathetic nerve terminals suppresses norepinephrine (B1679862) release, which further contributes to blood pressure reduction and heart rate control.[7][8]
Caption: Mechanism of action of Cilnidipine.
Experimental Workflow for Bioanalytical Method Cross-Validation
Cross-validation is a critical component of bioanalytical method validation, ensuring that a method is reproducible and reliable under different conditions, such as when analyzed in different laboratories or by different analysts.
Caption: Cross-validation workflow.
References
- 1. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
- 6. The fourth-generation Calcium channel blocker: Cilnidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cilnidipine? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
A Head-to-Head Battle: Cilnidipine-d3 Versus Structural Analogs as Internal Standards in Bioanalysis
A comprehensive guide for researchers on selecting the optimal internal standard for the accurate quantification of Cilnidipine in biological matrices.
In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of analytical methods. For the quantification of the calcium channel blocker Cilnidipine, laboratories are often faced with a choice between a stable isotope-labeled (SIL) internal standard, such as Cilnidipine-d3, and a more readily available structural analog. This guide provides an in-depth comparison of these two approaches, supported by experimental principles and published data, to aid researchers, scientists, and drug development professionals in making an informed decision.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, particularly deuterated compounds like this compound, are widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The fundamental advantage of a SIL IS lies in its near-identical physicochemical properties to the analyte of interest. With only a slight difference in mass due to the incorporation of deuterium (B1214612) atoms, this compound co-elutes with Cilnidipine and behaves similarly during sample preparation, extraction, and ionization. This close resemblance allows it to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more reliable and accurate quantitative data.
The Practical Alternative: Structural Analog Internal Standards
A structural analog is a compound that is chemically similar to the analyte but is not isotopically labeled. For Cilnidipine, compounds such as nimodipine (B1678889), benidipine, and amlodipine (B1666008) have been employed as internal standards in various bioanalytical methods. While often more cost-effective and accessible than their deuterated counterparts, structural analogs possess different physicochemical properties. These differences can result in varied chromatographic retention times, extraction efficiencies, and ionization responses compared to the analyte. Consequently, a structural analog may not always perfectly mimic the behavior of Cilnidipine throughout the analytical process, potentially leading to less effective compensation for experimental variability and a higher risk of inaccurate results.
Quantitative Performance: A Comparative Analysis
The following table summarizes the expected performance characteristics of this compound against a representative structural analog, nimodipine, based on a published LC-MS/MS method for the determination of Cilnidipine in human plasma.
| Parameter | This compound (Expected Performance) | Nimodipine (Published Data) | Key Considerations |
| Recovery | Expected to be highly consistent with Cilnidipine across various concentrations and matrices. | 92.71% to 97.64% | The high and consistent recovery of nimodipine suggests it is a suitable IS for this specific validated method. However, any slight variation in extraction conditions could affect nimodipine and Cilnidipine differently. |
| Matrix Effect | Expected to effectively track and compensate for matrix-induced ion suppression or enhancement due to identical molecular structure and co-elution. | While not explicitly quantified in the provided study, the consistent precision suggests acceptable management of matrix effects within the validated concentration range. | The primary advantage of a SIL IS is its superior ability to correct for unpredictable matrix effects between different sample lots and individual subjects. |
| Intra-day Precision (%CV) | Typically ≤ 15% | < 12.51% | Both are expected to meet the regulatory acceptance criteria. |
| Inter-day Precision (%CV) | Typically ≤ 15% | < 12.51% | Both are expected to meet the regulatory acceptance criteria. |
| Chromatographic Elution | Co-elutes with Cilnidipine, providing the most accurate correction for variability at the point of ionization. | Elutes at a different retention time than Cilnidipine. | Separate elution times mean that the IS and analyte may be subjected to different matrix effects, potentially compromising accuracy. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. | Budget and project timelines can be a significant factor in the selection of an internal standard. |
Experimental Protocols
Below is a detailed methodology for a validated LC-MS/MS method for the determination of Cilnidipine in human plasma using nimodipine as a structural analog internal standard.
Sample Preparation
-
Protein Precipitation: To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing the internal standard, nimodipine.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a 10 µL aliquot into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)
-
Mobile Phase: A mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer (e.g., 96:4, v/v)
-
Flow Rate: 0.8 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions:
-
Cilnidipine: m/z 491.2 → 122.1
-
Nimodipine (IS): m/z 417.1 → 122.1
-
Visualizing the Workflow
The following diagrams illustrate the logical relationship in choosing an internal standard and a typical experimental workflow for bioanalytical method validation.
Caption: Decision pathway for internal standard selection.
Caption: A typical bioanalytical method validation workflow.
Conclusion
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the bioanalysis of Cilnidipine, a stable isotope-labeled internal standard such as this compound is the superior choice. Its ability to meticulously track the analyte through the entire analytical process provides the most reliable compensation for experimental variability, particularly for complex biological matrices.
However, when factors such as cost and availability are a constraint, a carefully validated method using a structural analog like nimodipine can provide acceptable performance. It is crucial that the validation experiments for a method employing a structural analog are rigorously designed to demonstrate acceptable recovery, precision, and minimal impact from matrix effects. Ultimately, the choice of internal standard should be justified by a thorough method validation that meets regulatory guidelines and ensures the integrity of the study data.
Assessing the Isotopic Purity of Cilnidipine-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of Cilnidipine-d3, a deuterated analog of the calcium channel blocker Cilnidipine. The accurate determination of isotopic enrichment is critical for applications in pharmacokinetic studies, metabolic research, and as an internal standard in bioanalytical assays. This document outlines the primary techniques employed for this purpose, presenting their principles, comparative performance, and detailed experimental protocols.
Comparison of Analytical Techniques
The two primary techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and can provide complementary information.
| Feature | LC-MS / HRMS | NMR Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ions to distinguish between isotopologues. | Measures the nuclear magnetic resonance of isotopes, allowing for the quantification of deuterated and non-deuterated species. |
| Sensitivity | High sensitivity, capable of detecting low-level isotopic impurities.[1] | Generally lower sensitivity compared to MS.[2] |
| Quantitative Accuracy | Good, but can be influenced by ionization efficiency and matrix effects. | Excellent, as signal intensity is directly proportional to the number of nuclei. Quantitative NMR (qNMR) is a highly accurate method for purity assessment.[3][4][5] |
| Structural Information | Provides molecular weight and fragmentation patterns. | Provides detailed information about the specific location of the isotopic label within the molecule.[6] |
| Sample Throughput | Generally higher throughput. | Can be lower throughput due to longer acquisition times. |
| Deuterium (B1214612) Location | Does not directly provide the position of the deuterium label. | Can precisely determine the position of deuterium atoms. |
| Typical Isotopic Purity Determined | Can determine overall isotopic enrichment. | Can determine both overall enrichment and site-specific incorporation. |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment
This method relies on the high mass accuracy and resolution of modern mass spectrometers to separate and quantify the different isotopologues of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).[7][8]
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 µg/mL.[1]
-
Chromatographic Separation: The sample is injected into the LC system to separate the analyte of interest from any potential impurities.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is commonly employed to ensure good peak shape and ionization.
-
-
Mass Spectrometric Analysis:
-
The mass spectrometer is operated in full-scan mode with high resolution (>60,000).
-
The relative intensities of the ion corresponding to unlabeled Cilnidipine (d0) and the deuterated forms (d1, d2, d3) are measured.
-
-
Data Analysis:
-
The isotopic purity is calculated by determining the relative abundance of the d3 isotopologue compared to the sum of all isotopologues (d0, d1, d2, d3).
-
Corrections for the natural isotopic abundance of carbon-13 should be made for accurate quantification.
-
Quantitative NMR (qNMR) Spectroscopy for Isotopic Purity Assessment
qNMR is a powerful technique for the accurate determination of isotopic purity and the precise location of the deuterium labels.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation:
-
An accurately weighed amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d (B32938) or DMSO-d6).
-
An internal standard with a known concentration and a signal that does not overlap with the analyte signals is added.
-
-
¹H NMR Spectrum Acquisition:
-
A standard proton NMR spectrum is acquired.
-
The integral of the signal corresponding to the protons at the deuterated positions is compared to the integral of a signal from a non-deuterated position in the molecule.
-
The percentage of deuteration can be calculated from the ratio of these integrals.
-
-
²H NMR Spectrum Acquisition:
-
A deuterium NMR spectrum can also be acquired to directly observe the signals from the deuterium atoms.[9]
-
The presence and integration of signals in the deuterium spectrum confirm the location and relative abundance of the deuterium labels.
-
-
Data Analysis:
-
The isotopic purity is determined by comparing the integral of the residual proton signal at the labeled position with the integrals of other protons in the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the isotopic purity of this compound using LC-MS and NMR.
Caption: Experimental workflow for this compound isotopic purity assessment.
Conclusion
Both LC-MS/HRMS and NMR spectroscopy are powerful and essential techniques for the comprehensive assessment of the isotopic purity of this compound. LC-MS offers high sensitivity for detecting and quantifying isotopologues, while NMR provides unparalleled detail on the specific location of deuterium incorporation and highly accurate quantification through qNMR methods. For a complete and robust characterization of this compound, the use of both techniques is recommended to provide orthogonal and confirmatory data. This ensures the quality and reliability of the deuterated standard for its intended research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Pharmacokinetic Analysis of Cilnidipine: The Impact of a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The Gold Standard: Why a Deuterated Internal Standard is Crucial
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added to samples to correct for variability during sample processing and analysis. The ideal IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[1][2] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard for several key reasons:[1][2][3][4]
-
Near-Identical Physicochemical Properties : A deuterated standard has virtually the same chromatographic retention time, extraction efficiency, and ionization response as the non-labeled drug. This ensures it accurately reflects and compensates for any analyte loss or variability during the analytical process.[1]
-
Reduced Matrix Effects : Biological samples are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because a deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization and more accurate results.[2][3]
-
Improved Precision and Accuracy : By effectively correcting for variations, deuterated standards lead to significantly higher precision and accuracy in the quantification of the drug in biological samples.[1][4]
-
Regulatory Acceptance : The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[2]
Comparative Overview of Analytical Methodologies
The primary distinction between the two approaches lies in the choice of the internal standard.
| Feature | Method with Deuterated Standard (Recommended) | Method with Non-Deuterated Standard (Structural Analog) |
| Internal Standard | Cilnidipine-dn (Deuterated Cilnidipine) | Structural analogs like Nimodipine, Benidipine, or Telmisartan.[5][6][7] |
| Chromatographic Behavior | Co-elutes with Cilnidipine (B1669028). | Similar, but distinct, retention time from Cilnidipine. |
| Correction for Matrix Effects | High. Experiences identical ion suppression/enhancement.[1][3] | Partial to moderate. Different retention times can lead to differential matrix effects. |
| Accuracy & Precision | Very High. Considered the "gold standard".[1][4] | Moderate to High. Susceptible to variability. |
| Potential for Error | Low. Minimizes errors from sample preparation and instrument variability. | Higher. Variability in extraction recovery and ionization efficiency between the IS and analyte can lead to inaccuracies. |
Pharmacokinetic Data from Studies Using Non-Deuterated Standards
The following table summarizes pharmacokinetic parameters of cilnidipine from studies that utilized non-deuterated internal standards for analysis. These values provide a baseline for the expected pharmacokinetic profile of cilnidipine.
| Study Population | Dose | Internal Standard Used | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Healthy Volunteers | 10 mg | Nimodipine | 14.6 ± 5.0 | 4.0 ± 1.1 | 82.2 ± 35.8 (AUC₀-∞) | 11.3 ± 5.8 | [5] |
| Wistar Rats (SMEDDS formulation) | - | - | 21.02 ± 3.17 | 0.87 ± 0.11 | - | - | [1] |
| Wistar Rats (Marketed tablet) | - | - | 10.16 ± 0.89 | 0.93 ± 0.11 | - | - | [1] |
| Healthy Volunteers (Bioequivalence) | 10 mg | Benidipine | - | - | - | - | [7] |
Note: The variability in pharmacokinetic parameters can be attributed to differences in formulation, study population, and analytical methodology.
Experimental Protocols
Below is a detailed methodology for a typical pharmacokinetic study of cilnidipine, incorporating the best practice of using a deuterated internal standard.
Sample Collection and Preparation
-
Blood Collection : Following oral administration of a single 10 mg dose of cilnidipine to healthy volunteers, blood samples are collected into tubes containing an anticoagulant at specified time points (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours).
-
Plasma Separation : Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Protein Precipitation : To a 200 µL aliquot of plasma, 20 µL of a deuterated cilnidipine internal standard (Cilnidipine-dn) solution (e.g., 100 ng/mL in methanol) is added, followed by 600 µL of acetonitrile (B52724) to precipitate proteins.
-
Extraction : The mixture is vortexed and then centrifuged. The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic System : A high-performance liquid chromatography (HPLC) system is used.
-
Column : A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm) is typically employed.
-
Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water with 10mM ammonium (B1175870) acetate) and an organic solvent (e.g., 0.1% formic acid in methanol) is used to separate cilnidipine and its deuterated standard from endogenous plasma components.[1]
-
Mass Spectrometry : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive or negative ion mode is used for detection.[7]
-
MRM Transitions : The instrument is set to monitor specific multiple reaction monitoring (MRM) transitions for cilnidipine (e.g., m/z 493.5 → 300.1) and its deuterated internal standard.[6]
Visualizing the Workflow and Mechanism
The following diagrams illustrate the experimental workflow for a pharmacokinetic study and the signaling pathway of cilnidipine.
Caption: Experimental workflow for a cilnidipine pharmacokinetic study.
Caption: Dual mechanism of action of Cilnidipine on calcium channels.
Conclusion
For robust and reliable pharmacokinetic characterization of cilnidipine, the use of a deuterated internal standard is strongly recommended. This approach minimizes analytical variability and mitigates matrix effects, thereby ensuring the highest quality data for critical decision-making in drug development. While studies using structural analog internal standards provide valuable data, the inherent advantages of stable isotope-labeled standards establish them as the superior choice for definitive bioanalytical assays.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Cilnidipine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 6. Cilnidipine, a Dual L/N-type Ca [japi.org]
- 7. go.drugbank.com [go.drugbank.com]
The Gold Standard in Bioanalysis: Evaluating Cilnidipine-d3 Performance Across Biological Matrices
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and bioanalytical assays, the precision and reliability of quantitative methods are paramount. For the antihypertensive drug Cilnidipine (B1669028), accurate measurement in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as Cilnidipine-d3, is widely considered the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. This guide provides a comprehensive evaluation of the anticipated performance of this compound across different biological matrices, comparing it with commonly used non-deuterated internal standards and providing detailed experimental protocols based on established methods for Cilnidipine quantification.
While direct comparative studies showcasing this compound are not extensively published, this guide extrapolates its expected superior performance based on the well-established principles of using deuterated internal standards. These standards exhibit nearly identical physicochemical properties to the analyte, ensuring they effectively track the analyte through extraction, chromatography, and ionization, thereby compensating for matrix effects and variability.[1][2]
Comparative Analysis of Internal Standards for Cilnidipine Quantification
The selection of an appropriate internal standard (IS) is a critical step in the development of robust bioanalytical methods. While structural analogs have been successfully used for Cilnidipine quantification, a deuterated standard like this compound is expected to offer significant advantages in terms of accuracy and precision.
Table 1: Comparison of Internal Standards for Cilnidipine Analysis
| Internal Standard | Type | Advantages | Potential Disadvantages |
| This compound | Stable Isotope-Labeled (Deuterated) | - Co-elutes with Cilnidipine, providing optimal compensation for matrix effects. - Similar extraction recovery and ionization efficiency. - Minimizes variability in sample preparation and instrument response. | - Higher cost compared to non-labeled analogs. - Potential for isotopic interference if not adequately resolved. |
| Nimodipine | Structural Analog (Dihydropyridine) | - Structurally similar to Cilnidipine. - Commercially available and cost-effective. | - Different retention time may not fully compensate for matrix effects at the analyte's retention time. - Potential for different ionization efficiency and extraction recovery.[3][4] |
| Telmisartan | Structural Analog (Non-dihydropyridine) | - Used in simultaneous quantification with Cilnidipine. | - Significant structural and chemical differences from Cilnidipine. - Unlikely to mimic the behavior of Cilnidipine during sample processing and analysis.[5] |
| Azilsartan | Structural Analog (Non-dihydropyridine) | - Used as an internal standard in a simultaneous determination method. | - Substantial structural differences compared to Cilnidipine. - May not adequately correct for analyte-specific matrix effects.[6] |
Expected Performance of this compound: A Data-Driven Projection
Based on validated LC-MS/MS methods for Cilnidipine using other internal standards, we can project the expected performance parameters when using the superior this compound. The following table summarizes typical validation data for Cilnidipine assays in human plasma, which serves as a benchmark for a method employing this compound.
Table 2: Projected Performance of a Cilnidipine Bioanalytical Assay using this compound in Human Plasma
| Validation Parameter | Projected Performance | Reference Method Performance (using Nimodipine IS)[4] |
| Linearity Range | 0.1 - 50 ng/mL | 0.1 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 12.51% |
| Inter-day Precision (%RSD) | < 15% | < 12.51% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Not explicitly stated, but recoveries suggest high accuracy. |
| Mean Recovery | > 85% | 92.71% - 97.64% |
Experimental Protocols for Cilnidipine Quantification
The following are detailed methodologies for the quantification of Cilnidipine in biological matrices, adaptable for use with this compound as the internal standard.
Sample Preparation: Protein Precipitation (for Plasma)
This method is rapid and suitable for high-throughput analysis.
-
Workflow:
Caption: Protein precipitation workflow for plasma sample preparation.
-
Detailed Protocol:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of this compound working solution (concentration to be optimized).
-
Add 300 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
-
Chromatographic and Mass Spectrometric Conditions
These conditions are based on a published method for Cilnidipine and can be adapted for use with this compound.[4]
Table 3: LC-MS/MS Parameters for Cilnidipine Analysis
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Ammonium Acetate (e.g., 96:4, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |
| MRM Transitions | Cilnidipine: m/z 493.2 → 300.1 (example) this compound: m/z 496.2 → 303.1 (projected) |
| Collision Energy | To be optimized for each transition |
Logical Framework for Internal Standard Selection
The decision to use a stable isotope-labeled internal standard like this compound is guided by a logical framework that prioritizes analytical accuracy and robustness.
Caption: Decision pathway for selecting an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
A Comparative Guide to the Bioanalytical Precision of Cilnidipine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inter-day and intra-day precision for the quantification of Cilnidipine in biological matrices, primarily human plasma. While the specific use of Cilnidipine-d3 as an internal standard is not extensively documented in the reviewed literature, this document presents data from studies utilizing alternative internal standards. The following sections detail the reported precision, experimental protocols, and a generalized workflow for the bioanalytical measurement of Cilnidipine, offering valuable insights for researchers developing and validating their own assays.
Quantitative Data Summary
The precision of an analytical method is a critical parameter, ensuring the reliability and reproducibility of the results. The following table summarizes the inter-day and intra-day precision data from various studies on Cilnidipine quantification. The data is presented as the relative standard deviation (% RSD).
| Internal Standard | Matrix | Concentration Range | Intra-Day Precision (% RSD) | Inter-Day Precision (% RSD) | Analytical Method |
| Nimodipine (B1678889) | Human Plasma | 0.5 - 50 ng/mL | < 9.6% | < 10.1% | LC-MS[1] |
| Nimodipine | Human Plasma | 0.1 - 10 ng/mL | < 12.51% | < 12.51% | HPLC-MS/MS[2] |
| Nifidipine | Human Plasma | 10.0 - 125.0 ng/mL | Not explicitly stated, but method deemed precise | Not explicitly stated, but method deemed precise | RP-HPLC |
| Amlodipine | Human Plasma | Not specified | Not explicitly stated, but method deemed precise | Not explicitly stated, but method deemed precise | HPLC |
| Azilsartan | Human Plasma | 0.025 - 2.5 µg/mL | Not explicitly stated, but method deemed accurate and precise | Not explicitly stated, but method deemed accurate and precise | RP-HPLC[3] |
| Not Specified | Bulk/Dosage Form | 5 - 15 µg/mL | < 1.2% | < 1.2% | RP-HPLC[4] |
| Not Specified | Bulk/Dosage Form | 5 - 30 µg/mL | < 1.729% | < 1.729% | RP-HPLC[5] |
Note: The acceptance criteria for precision in bioanalytical method validation are typically within ±15% for the coefficient of variation (CV), except for the lower limit of quantification (LLOQ), where it should not exceed ±20%. The presented data generally fall well within these guidelines.
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding the context of the precision data. Below are detailed protocols from two representative studies utilizing LC-MS based methods, which are common for their high sensitivity and specificity in bioanalysis.
Protocol 1: LC-MS Method with Nimodipine Internal Standard
This method was developed for the quantification of Cilnidipine in human plasma.[1]
-
Sample Preparation:
-
To a 0.5 mL aliquot of human plasma, 50 µL of the internal standard solution (nimodipine, 100 ng/mL in methanol) was added.
-
The sample was vortex-mixed for 30 seconds.
-
Liquid-liquid extraction was performed by adding 2 mL of diethyl ether and vortexing for 3 minutes.
-
The mixture was centrifuged at 3,000 rpm for 10 minutes.
-
The organic layer was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase, and a 20 µL aliquot was injected into the LC-MS system.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100 series
-
Column: Capcell Pak C18 column (150 mm × 2.0 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) (80:20, v/v)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30°C
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Agilent 1100 series LC/MSD Trap
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Ions Monitored: m/z 493.3 for Cilnidipine and m/z 419.2 for nimodipine (IS)
-
Protocol 2: HPLC-MS/MS Method with Nimodipine Internal Standard
This study describes a rapid and sensitive method for the determination of Cilnidipine in human plasma.[2]
-
Sample Preparation:
-
To 100 µL of plasma, 20 µL of the internal standard solution (nimodipine) was added.
-
Protein precipitation was induced by adding 300 µL of acetonitrile.
-
The mixture was vortexed for 1 minute.
-
After centrifugation at 10,000 rpm for 5 minutes, the supernatant was transferred and evaporated to dryness.
-
The residue was reconstituted in 100 µL of the mobile phase, and 10 µL was injected into the HPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Methanol and Ammonium Acetate (96:4, v/v)
-
Elution: Isocratic
-
-
Mass Spectrometric Conditions:
-
Ionization Source: TurboIonSpray (TIS)
-
Detection Mode: Multiple Reaction Monitoring (MRM) in negative mode
-
Transitions Monitored:
-
Cilnidipine: m/z 491.2 → 122.1
-
Nimodipine (IS): m/z 417.1 → 122.1
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the bioanalytical quantification of Cilnidipine in a research or clinical setting.
Caption: Bioanalytical workflow for Cilnidipine quantification.
This guide demonstrates that while specific data on this compound is limited in the public domain, robust and precise methods for Cilnidipine quantification have been established using alternative internal standards. The provided protocols and workflow offer a solid foundation for researchers to develop and validate their own bioanalytical assays for Cilnidipine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. rjptonline.org [rjptonline.org]
Cilnidipine vs. Amlodipine: A Comparative Guide on Clinical Efficacy for Hypertension Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical efficacy of two prominent calcium channel blockers, Cilnidipine (B1669028) and Amlodipine (B1666008), in the management of hypertension. By examining key performance indicators from various clinical studies, including effects on blood pressure, heart rate, and adverse event profiles, this document aims to furnish researchers, scientists, and drug development professionals with the objective data necessary for informed decision-making and future research endeavors.
Executive Summary
Cilnidipine, a fourth-generation dihydropyridine (B1217469) calcium channel blocker, distinguishes itself from the widely used Amlodipine through its dual-action mechanism. While both drugs effectively lower blood pressure by blocking L-type calcium channels in vascular smooth muscle, Cilnidipine also inhibits N-type calcium channels located at sympathetic nerve terminals.[1][2][3] This unique property of Cilnidipine contributes to a reduction in sympathetic nervous system activity, resulting in distinct clinical outcomes compared to Amlodipine, which is solely an L-type calcium channel blocker.[4][5][6] Clinical evidence suggests that while both drugs exhibit comparable antihypertensive efficacy, Cilnidipine offers advantages in terms of heart rate control and a significantly lower incidence of pedal edema.
Comparative Clinical Efficacy Data
The following tables summarize quantitative data from comparative clinical studies, highlighting the performance of Cilnidipine and Amlodipine across key therapeutic parameters.
Table 1: Blood Pressure Reduction
| Study | Drug & Dosage | Duration | Baseline Mean SBP (mmHg) | End-of-Study Mean SBP (mmHg) | Mean SBP Reduction (mmHg) | Baseline Mean DBP (mmHg) | End-of-Study Mean DBP (mmHg) | Mean DBP Reduction (mmHg) |
| Hasan M.H. (2021)[7][8] | Amlodipine (70 patients) | 8 weeks | 151.26 | 133.12 | 18.14 | 95.9 | 86.3 | 9.6 |
| Cilnidipine (70 patients) | 8 weeks | 149.25 | 130.09 | 19.16 | 94.11 | 84.86 | 9.25 | |
| Sharma et al. (2024)[9] | Amlodipine (50 patients) | 6 months | - | - | 12 | - | - | - |
| Cilnidipine (50 patients) | 6 months | - | - | 15 | - | - | - | |
| A comparative study...[10] | Amlodipine (50 patients) | 8 weeks | 151.56 | 132.72 | 18.84 | 95.4 | 82.0 | 13.4 |
| Cilnidipine (50 patients) | 8 weeks | 149.2 | 131.04 | 18.16 | 94.22 | 84.36 | 9.86 |
SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure
Table 2: Heart Rate and Pulse Rate Changes
| Study | Drug | Baseline Mean Heart/Pulse Rate (bpm) | End-of-Study Mean Heart/Pulse Rate (bpm) | Change in Heart/Pulse Rate (bpm) | Key Finding |
| Hasan M.H. (2021)[7][8] | Amlodipine | 74.74 (Pulse Rate) | 74.02 (Pulse Rate) | -0.72 | Minimal impact on pulse rate for both drugs. |
| Cilnidipine | 76.8 (Pulse Rate) | 75.43 (Pulse Rate) | -1.37 | Cilnidipine showed a slight advantage in reducing pulse rate. | |
| Minami J. et al.[11][12] | Amlodipine | - | - | +1.55 (24-h) | Amlodipine was associated with an increase in 24-hour pulse rate. |
| Cilnidipine | - | - | -1.19 (24-h) | Cilnidipine led to a significant reduction in 24-hour pulse rate compared to amlodipine. | |
| Zaman Z.A. et al.[13] | Amlodipine | - | - | Tended to be higher | Amlodipine treatment tended to increase pulse rate. |
| Cilnidipine | - | - | Decreased | Cilnidipine treatment resulted in a decrease in pulse rate. | |
| SAS Publishers (2016)[14] | Amlodipine | - | - | Significantly higher | 24-hour pulse rate was significantly higher in the Amlodipine group. |
| Cilnidipine | - | - | - | Cilnidipine did not cause reflex tachycardia. |
Table 3: Incidence of Pedal Edema
| Study | Drug | Number of Patients | Incidence of Pedal Edema (%) | p-value |
| Shetty R. et al.[15] | Amlodipine | 30 | 63.3% | < 0.05 |
| Cilnidipine | 30 | 6.66% | ||
| Sharma et al. (2024)[9] | Amlodipine | 50 | 15% | - |
| Cilnidipine | 50 | 8% | ||
| Babu M.S. (2017)[16] | Amlodipine | 45 | 62.2% (28 patients) | - |
| Cilnidipine | 45 | 11.1% (5 patients) | ||
| A prospective study...[17] | Amlodipine | 30 | 30% (9 patients) | - |
| Cilnidipine | 30 | 13.3% (4 patients) |
Experimental Protocols
The data presented is derived from prospective, randomized, open-label, or cross-sectional observational studies.
General Methodology:
-
Patient Population: The studies typically enrolled adult patients (aged 20-65 years) diagnosed with mild to moderate essential hypertension.[7][8] Patients with secondary hypertension, congestive cardiac failure, cirrhosis, or significant renal disease were generally excluded.[18]
-
Treatment Protocol: Patients were randomly assigned to receive either Amlodipine (typically 5-10 mg once daily) or Cilnidipine (typically 10-20 mg once daily).[13][17] The treatment duration in the cited studies ranged from 8 weeks to 6 months.
-
Data Collection: Blood pressure and heart rate were measured at baseline and at specified intervals throughout the study period using standardized clinical procedures. Some studies utilized 24-hour ambulatory blood pressure monitoring for a more comprehensive assessment.[11][12] The incidence of adverse effects, particularly pedal edema, was monitored and recorded.
-
Statistical Analysis: Appropriate statistical tests, such as the unpaired t-test and Fisher's exact test, were used to compare the antihypertensive efficacy and the incidence of adverse effects between the two treatment groups. A p-value of less than 0.05 was generally considered statistically significant.[15]
Signaling Pathways and Mechanisms of Action
The distinct clinical profiles of Cilnidipine and Amlodipine stem from their differential effects on calcium channels.
Amlodipine's Mechanism of Action:
Amlodipine is a dihydropyridine calcium channel blocker that primarily targets L-type calcium channels in the smooth muscle cells of blood vessels.[4][5][19] By inhibiting the influx of calcium ions into these cells, Amlodipine leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[4][5][19]
Amlodipine's signaling pathway for blood pressure reduction.
Cilnidipine's Dual Mechanism of Action:
Cilnidipine possesses a dual-blocking action on both L-type and N-type calcium channels.[1][2][3] The L-type channel blockade mirrors the action of Amlodipine, leading to vasodilation.[1][2] Additionally, Cilnidipine inhibits N-type calcium channels located on sympathetic nerve terminals.[1][2] This action suppresses the release of norepinephrine, a neurotransmitter that causes vasoconstriction and increases heart rate.[1][3] The sympatholytic effect of Cilnidipine helps to prevent reflex tachycardia, a common side effect of some vasodilators, and may contribute to its favorable profile regarding pedal edema.[11][20]
Cilnidipine's dual-action signaling pathway.
Experimental Workflow for Comparative Clinical Trials
The following diagram illustrates a typical workflow for a prospective, randomized clinical trial comparing the efficacy of Cilnidipine and Amlodipine.
Workflow for a comparative clinical trial of Cilnidipine and Amlodipine.
Conclusion
Both Cilnidipine and Amlodipine are effective antihypertensive agents that significantly reduce systolic and diastolic blood pressure.[7][8][15] However, the dual L/N-type calcium channel blocking mechanism of Cilnidipine confers additional clinical benefits.[3] Notably, Cilnidipine is associated with a lower incidence of reflex tachycardia and a significantly reduced risk of developing pedal edema compared to Amlodipine.[9][11][13][15] These findings suggest that Cilnidipine may be a preferable therapeutic option for hypertensive patients, particularly those who are prone to or have experienced adverse effects such as pedal edema with other calcium channel blockers. Further research into the long-term cardiovascular outcomes and pleiotropic effects of Cilnidipine is warranted to fully elucidate its therapeutic potential.
References
- 1. What is the mechanism of Cilnidipine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cilnidipine, a Dual L/N-type Ca [japi.org]
- 4. What is the mechanism of Amlodipine? [synapse.patsnap.com]
- 5. Amlodipine - Wikipedia [en.wikipedia.org]
- 6. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. fortuneonline.org [fortuneonline.org]
- 9. impactfactor.org [impactfactor.org]
- 10. njppp.com [njppp.com]
- 11. Comparison of the effects of cilnidipine and amlodipine on ambulatory blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijbcp.com [ijbcp.com]
- 14. saspublishers.com [saspublishers.com]
- 15. Comparison of amlodipine with cilnidipine on antihypertensive efficacy and incidence of pedal edema in mild to moderate hypertensive individuals: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcmr.com [ijcmr.com]
- 17. ijbcp.com [ijbcp.com]
- 18. [PDF] Comparative Analysis On Incidence Of Pedal Oedema Between Amlodipine , Cilnidipine And S-Amlodipine In Mild To Moderate Hypertensive Individuals Of Either Sex | Semantic Scholar [semanticscholar.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
Assessing the Robustness of Analytical Methods for Cilnidipine with a Focus on the Utility of Cilnidipine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the robustness of analytical methods for the quantification of Cilnidipine (B1669028), a fourth-generation calcium channel blocker.[1] While published methods often utilize structural analogs as internal standards, this document highlights the prospective advantages of employing a deuterated internal standard, Cilnidipine-d3, to enhance method robustness, particularly in bioanalytical applications. The information presented is based on a review of existing validated methods for Cilnidipine, outlining their performance under deliberately varied conditions.
The robustness of an analytical method is a critical parameter in its validation, demonstrating its reliability and reproducibility for routine use. It evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. For researchers and professionals in drug development, a robust analytical method is essential for generating accurate and consistent data in pharmacokinetic studies, quality control of pharmaceutical formulations, and stability testing.
The Advantage of Using this compound as an Internal Standard
While the reviewed literature on Cilnidipine analysis does not explicitly detail methods using this compound, the use of a stable isotope-labeled internal standard is a widely accepted strategy to improve the robustness of mass spectrometry-based assays. A deuterated analog like this compound is the ideal internal standard for LC-MS/MS methods for several reasons:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Cilnidipine. This ensures co-elution during chromatography and similar ionization efficiency in the mass spectrometer, leading to more accurate and precise quantification.
-
Correction for Matrix Effects: Biological matrices such as plasma can contain endogenous components that interfere with the ionization of the analyte, leading to ion suppression or enhancement. As this compound is similarly affected by these matrix effects, it provides a more accurate correction than a structurally different internal standard.
-
Compensation for Variability: It effectively compensates for variations in sample preparation, such as extraction efficiency and injection volume, as both the analyte and the deuterated internal standard are affected to the same extent.
One review on the analytical methods for Cilnidipine briefly mentions the separation of "D3" degradants, suggesting its use in specialized studies, though not as an internal standard for routine quantification.[2] The principles of analytical chemistry strongly support the hypothesis that employing this compound would significantly enhance the robustness of bioanalytical methods for Cilnidipine.
Comparison of Analytical Methods and Robustness Data
The following tables summarize the validation parameters and robustness data from published HPLC and LC-MS/MS methods for Cilnidipine. This data provides a baseline for what can be expected from a robust analytical method and serves as a benchmark for methods that could be developed using this compound.
Table 1: Comparison of HPLC Methods for Cilnidipine Analysis
| Parameter | Method 1 (RP-HPLC)[3] | Method 2 (Stability-Indicating RP-HPLC)[4] | Method 3 (RP-HPLC)[5] |
| Stationary Phase | Xttera RP18 (100 x 4.6 mm, 3.5 µm) | Kromasil C18 (250mm X 4.6mm, 5µm) | C18 column |
| Mobile Phase | 10 mM phosphate (B84403) buffer pH 2.6: Acetonitrile (B52724) (30:70, v/v) | Methanol (B129727): Sodium di-hydrogen ortho phosphate buffer (pH=3): Acetonitrile (75:18:7, v/v/v) | Methanol: 0.05 M Phosphate Buffer at pH 3.0 (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 240 nm | PDA at 240 nm | UV at 254 nm |
| Linearity Range | 40.06 - 120.17 µg/mL | 5 - 15 µg/mL | 5 - 30 µg/mL |
| Correlation Coefficient (R²) | 0.999 | 0.9996 | > 0.9999 |
| LOD | 1.20 µg/mL | Not Reported | 0.179 µg/mL |
| LOQ | 3.65 µg/mL | Not Reported | 0.544 µg/mL |
| Accuracy (% Recovery) | 98.23 - 99.60% | 98.97 - 101.15% | 99.95 - 101.09% |
| Precision (% RSD) | < 2.0% | < 1.2% | < 1.729% |
Table 2: Robustness Testing of an RP-HPLC Method for Cilnidipine and Olmesartan[2]
| Parameter Varied | Variation | Cilnidipine (% RSD) | Olmesartan (% RSD) |
| Flow Rate (mL/min) | 0.9 | 0.54 | 0.62 |
| 1.1 | 0.78 | 0.88 | |
| pH of Mobile Phase | 3.3 | 0.92 | 1.02 |
| 3.7 | 1.12 | 1.21 | |
| Mobile Phase Composition | -2% Organic | 0.85 | 0.96 |
| +2% Organic | 1.05 | 1.15 |
The low % RSD values indicate that the method is robust against minor changes in these parameters.
Table 3: Comparison of LC-MS/MS Methods for Cilnidipine in Human Plasma
| Parameter | Method 1[6] | Method 2 (for Chlorthalidone (B1668885) and Cilnidipine)[7] |
| Internal Standard | Nimodipine | Telmisartan |
| Sample Preparation | Protein Precipitation | Not Specified |
| Stationary Phase | C18 column | Not Specified |
| Mobile Phase | CH3OH and NH4Ac (96:4, v/v) | 20% organic content, pH 3.0 |
| Flow Rate | Not specified | 1.0 mL/min |
| Detection | Triple quadrupole MS (MRM) | Positive electrospray ionization (MRM) |
| MRM Transitions (m/z) | Cilnidipine: 491.2 → 122.1; IS: 417.1 → 122.1 | Cilnidipine: 493.5237 → 300.1587; IS: 515.6423 → 342.6158 |
| Linearity Range | 0.1 - 10 ng/mL | Not Specified |
| Correlation Coefficient (r) | 0.9994 | > 0.998 (r²) |
| Accuracy (% Recovery) | 92.71 - 97.64% | Not Specified |
| Precision (% RSD) | < 12.51% | < 10% |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method[5]
-
Chromatographic System: A Jasco LC system with a pump and a photodiode array detector was used.
-
Column: Kromasil C18 (250mm X 4.6mm, 5µm).
-
Mobile Phase: A mixture of methanol, sodium di-hydrogen ortho phosphate buffer (pH 3.0), and acetonitrile in the ratio of 75:18:7 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detection at 240 nm.
-
Standard Solution Preparation: A stock solution of Cilnidipine (1000 µg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution.
-
Sample Preparation: Twenty tablets were weighed and powdered. A quantity of powder equivalent to 10 mg of Cilnidipine was dissolved in methanol, sonicated, and diluted to the mark.
-
Robustness Evaluation: The method's robustness was assessed by making deliberate small changes to the mobile phase composition, flow rate, and pH.
Protocol 2: LC-MS/MS Method for Cilnidipine in Human Plasma[7]
-
Chromatographic System: An HPLC system coupled with a triple quadrupole mass spectrometer with a TurboIonSpray source.
-
Column: C18 column.
-
Mobile Phase: A mixture of methanol and ammonium (B1175870) acetate (B1210297) (96:4, v/v).
-
Internal Standard: Nimodipine.
-
Sample Preparation: Protein precipitation of plasma samples.
-
Detection: Multiple Reaction Monitoring (MRM) in negative ion mode. The transitions monitored were m/z 491.2 → 122.1 for Cilnidipine and m/z 417.1 → 122.1 for Nimodipine.
-
Validation: The method was validated for linearity, precision, accuracy, and stability.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: General workflow for the RP-HPLC analysis of Cilnidipine.
Caption: Bioanalytical workflow using LC-MS/MS with an internal standard.
Caption: Logical flow for assessing the robustness of an analytical method.
References
- 1. ejpps.online [ejpps.online]
- 2. researchgate.net [researchgate.net]
- 3. A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cilnidipine-d3 in a Research Environment
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe Disposal of Cilnidipine-d3
The proper disposal of this compound, a deuterated analog of the calcium channel blocker Cilnidipine, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides essential, step-by-step procedures for its disposal, aligning with standard laboratory safety protocols and regulatory requirements. Adherence to these guidelines will help mitigate risks and ensure compliance.
Immediate Safety and Handling Precautions
This compound, like its parent compound, is a potent pharmaceutical agent. All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE).
| Hazard and Precaution Summary | |
| Primary Hazard | Causes serious eye damage.[1][2][3] |
| Physical Form | Solid, powder.[4] |
| Required PPE | Safety goggles or face shield, chemical-resistant gloves, and a lab coat are mandatory.[1][5][6] |
| In Case of Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][5] |
| In Case of Spill | Avoid dust formation.[5] Sweep up the solid material, using spark-proof tools and explosion-proof equipment if in a volatile environment, and place it in a suitable, closed container for disposal.[4][5] Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste. |
| Environmental Note | Should not be released into the environment.[5] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be handled as regulated chemical waste. Do not dispose of it in the regular trash or down the drain.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including expired compounds, unused material, and contaminated labware (e.g., weighing boats, pipette tips), as hazardous chemical waste.
-
Segregate solid this compound waste from liquid chemical waste streams to prevent unintended reactions.
2. Packaging for Disposal:
-
Place solid this compound waste into a clearly labeled, leak-proof, and compatible container. A designated "Solid Hazardous Waste" container is appropriate.
-
Ensure the container is kept closed except when adding waste.[4]
-
The original product container, if empty, should be managed as hazardous waste unless triple-rinsed (if appropriate for the container type and institutional policy). However, given the potent nature of the compound, disposing of the empty container as hazardous waste is the most prudent approach.
3. Labeling:
-
Affix a hazardous waste tag to the container as soon as the first particle of waste is added.
-
The label must clearly state "Hazardous Waste" and identify the contents, including "this compound." List all components if it is a mixture.
-
Indicate the approximate quantity and the date of accumulation.
4. Storage Prior to Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general traffic, sinks, and floor drains.
-
Ensure incompatible wastes are segregated to prevent accidental mixing.
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste outside of the laboratory yourself. Trained EHS personnel will handle the final transport and disposal, which is typically incineration for pharmaceutical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound.
This structured approach ensures that all personnel are protected and that the disposal process complies with safety and environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cilnidipine-d3
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cilnidipine-d3. Adherence to these protocols is critical to ensure personnel safety and prevent contamination.
This compound, a deuterated analog of the calcium channel blocker Cilnidipine, requires careful handling due to its potent pharmacological activity and potential for causing serious eye damage.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in solid (powder) or solution form. The following table summarizes the required equipment.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact and allows for safe removal of the outer layer in case of contamination. |
| Eye Protection | Tight-fitting safety goggles | Protects against airborne particles and splashes, addressing the primary hazard of serious eye damage.[1][2][3] |
| Face Protection | Face shield (in addition to goggles) | Provides a secondary barrier against splashes to the entire face. |
| Respiratory Protection | N95 respirator or a powered air-purifying respirator (PAPR) | Minimizes the risk of inhaling aerosolized particles, especially when handling the powder form.[4] |
| Body Protection | Disposable coverall ("bunny suit") with integrated hood and shoe covers | Offers head-to-toe protection from potential contamination.[5] |
II. Operational Plan for Safe Handling
A systematic workflow is essential to minimize the risk of exposure. The following step-by-step plan details the procedures for handling this compound from preparation to disposal.
A. Preparation and Weighing
-
Controlled Environment: All handling of solid this compound must be conducted within a certified chemical fume hood or a glove bag to contain any airborne particles.[6]
-
Decontamination of Surfaces: Before starting, decontaminate the work surface within the fume hood or glove box.
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing: Use dedicated, calibrated equipment for weighing. Handle the compound gently to avoid generating dust.
B. Solution Preparation
-
Solvent Handling: When preparing solutions, handle all solvents within the fume hood.
-
Controlled Addition: Add the solvent to the solid this compound slowly to prevent splashing.
-
Container Sealing: Securely cap and label all containers with the compound name, concentration, solvent, and date.
C. Experimental Use
-
Contained Operations: All experimental procedures involving this compound should be performed in a designated and clearly marked area.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials, cleaning solutions, and waste bags is readily accessible.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
A. Waste Segregation
-
Solid Waste: All disposable PPE (gloves, coveralls, etc.), weighing papers, and contaminated labware should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[7]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
B. Decontamination and Cleaning
-
Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Clean all non-disposable equipment according to established laboratory protocols for potent compounds.
C. Waste Pickup
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal service.[8] Follow all institutional and local regulations for hazardous waste disposal.[8]
Quantitative Data Summary
| Parameter | Value | Source |
| Primary Hazard | Causes serious eye damage | [1][2][3] |
| Acute Toxicity (Oral LD50, rat) - Cilnidipine | > 5000 mg/kg |
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 3m.com [3m.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. aiha.org [aiha.org]
- 7. fishersci.com [fishersci.com]
- 8. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
